Danifexor
Description
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Properties
CAS No. |
2648738-68-3 |
|---|---|
Molecular Formula |
C29H20Cl2N2O5 |
Molecular Weight |
547.4 g/mol |
IUPAC Name |
6-[6-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]naphthalen-2-yl]oxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C29H20Cl2N2O5/c30-23-2-1-3-24(31)26(23)27-22(28(38-33-27)16-4-5-16)15-36-20-9-6-18-13-21(10-7-17(18)12-20)37-25-11-8-19(14-32-25)29(34)35/h1-3,6-14,16H,4-5,15H2,(H,34,35) |
InChI Key |
CQQYMDWPAWAMPJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Danifexor: An In-depth Technical Guide on its Presumed Mechanism of Action as a Farnesoid X Receptor (FXR) Agonist
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed preclinical and clinical data specifically for Danifexor is limited in the public domain. This guide, therefore, extrapolates its mechanism of action based on its classification as a farnesoid X receptor (FXR) agonist. The information presented herein is based on the well-established pharmacology of the FXR agonist class of drugs, and specific quantitative data and experimental protocols for this compound are not yet publicly available.
Executive Summary
This compound is identified as a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] By activating FXR, this compound is presumed to modulate the transcription of a suite of genes involved in these metabolic pathways, making it a potential therapeutic agent for liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This document provides a comprehensive overview of the theoretical mechanism of action of this compound, based on the established pharmacology of FXR agonists.
The Farnesoid X Receptor (FXR)
FXR is a ligand-activated transcription factor highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid homeostasis. Natural ligands for FXR include primary bile acids, such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.
Core Mechanism of Action: FXR Agonism
As an FXR agonist, this compound is designed to mimic the action of endogenous bile acids, but with potentially higher potency and selectivity. The binding of this compound to the ligand-binding domain of FXR is expected to induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This protein complex then initiates the transcription of target genes.
Key Signaling Pathways
The activation of FXR by an agonist like this compound triggers a cascade of signaling events that collectively contribute to its therapeutic effects.
Caption: FXR Signaling Pathway Activated by this compound.
Description of Signaling Pathways:
-
Bile Acid Homeostasis: The primary role of FXR activation is the maintenance of bile acid homeostasis.
-
Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.
-
Promotion of Bile Acid Transport: FXR upregulates the expression of the bile salt export pump (BSEP), a transporter responsible for effluxing bile acids from hepatocytes into the bile canaliculi, thus reducing intracellular bile acid concentrations and preventing cholestatic liver injury.
-
-
Lipid Metabolism: FXR plays a crucial role in regulating lipid metabolism.
-
It inhibits the synthesis of triglycerides by downregulating sterol regulatory element-binding protein-1c (SREBP-1c).
-
It promotes the clearance of triglycerides by increasing the expression of lipoprotein lipase (B570770) and VLDL receptor.
-
It stimulates fatty acid β-oxidation.
-
-
Glucose Metabolism: FXR activation has been shown to improve glucose homeostasis by suppressing gluconeogenesis in the liver.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation exerts anti-inflammatory effects by antagonizing the pro-inflammatory transcription factor NF-κB. Furthermore, it can reduce liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver.
Quantitative Data (Hypothetical for this compound)
While specific data for this compound is not available, the following table presents typical quantitative parameters for a potent, selective, non-steroidal FXR agonist based on published data for similar compounds.
| Parameter | Typical Value | Assay Type | Significance |
| FXR Binding Affinity (Ki) | 1 - 50 nM | Radioligand Binding Assay | Measures the affinity of the drug for the FXR. A lower Ki indicates higher affinity. |
| FXR Activation (EC50) | 10 - 200 nM | Cell-based Reporter Gene Assay | Measures the concentration of the drug required to achieve 50% of the maximal FXR activation. |
| SHP Gene Expression (Fold Induction) | 5 - 20 fold | qPCR in primary human hepatocytes | Demonstrates target engagement and downstream gene regulation. |
| BSEP Gene Expression (Fold Induction) | 3 - 15 fold | qPCR in primary human hepatocytes | Confirms the drug's effect on a key bile acid transporter. |
| CYP7A1 Gene Expression (% Repression) | 50 - 90% | qPCR in primary human hepatocytes | Shows inhibition of the rate-limiting enzyme in bile acid synthesis. |
Experimental Protocols (Generalized)
The following are generalized protocols for key experiments used to characterize FXR agonists.
FXR Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the Farnesoid X Receptor.
Methodology:
-
Human FXR ligand-binding domain (LBD) is expressed and purified.
-
The FXR-LBD is incubated with a constant concentration of a radiolabeled FXR agonist (e.g., [3H]-labeled chenodeoxycholic acid) and varying concentrations of the test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated using a filter binding assay.
-
The amount of bound radioligand is quantified by scintillation counting.
-
The Ki value is calculated using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Binding Assay.
Cell-Based FXR Reporter Gene Assay
Objective: To determine the functional potency (EC50) of the test compound in activating FXR.
Methodology:
-
A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for human FXR and RXR, and a reporter plasmid containing multiple copies of an FXRE upstream of a luciferase reporter gene.
-
The transfected cells are treated with varying concentrations of the test compound (this compound).
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value is determined by plotting the luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Gene Expression Analysis in Primary Human Hepatocytes
Objective: To confirm the effect of the test compound on the expression of known FXR target genes.
Methodology:
-
Primary human hepatocytes are cultured and treated with the test compound (this compound) at various concentrations for a specified time.
-
Total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into cDNA.
-
Quantitative polymerase chain reaction (qPCR) is performed using primers specific for FXR target genes (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene for normalization.
-
The relative change in gene expression (fold induction or percent repression) is calculated using the delta-delta Ct method.
Caption: Workflow for Gene Expression Analysis.
Conclusion
This compound, as a Farnesoid X Receptor agonist, is presumed to exert its therapeutic effects through the modulation of a complex network of genes involved in bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways. While specific experimental data for this compound is not yet widely available, the well-characterized mechanism of action of the FXR agonist class provides a strong foundation for understanding its potential clinical utility in the treatment of metabolic and cholestatic liver diseases. Further publication of preclinical and clinical data will be necessary to fully elucidate the precise pharmacological profile of this compound.
References
Unraveling the Science of Farnesoid X Receptor (FXR) Agonists: A Technical Guide on Cilofexor
To the Esteemed Research Community,
This technical guide addresses the core request for an in-depth analysis of a Farnesoid X Receptor (FXR) agonist. Initial searches for "Danifexor" did not yield a publicly documented FXR agonist. Therefore, to fulfill the detailed requirements of this request for a comprehensive scientific resource, this guide will focus on a well-characterized, non-steroidal FXR agonist: Cilofexor (GS-9674) . Cilofexor serves as a representative molecule to explore the mechanism of action, experimental evaluation, and therapeutic potential of this class of drugs.
This document provides a detailed overview of the core science behind Cilofexor, including its mechanism of action, relevant signaling pathways, and a summary of key preclinical and clinical findings. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic and liver diseases.
Introduction to Farnesoid X Receptor (FXR) and the Role of Agonists
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a master regulator of bile acid, lipid, and glucose metabolism. Natural bile acids are the endogenous ligands for FXR. Activation of FXR initiates a cascade of transcriptional events that collectively maintain metabolic homeostasis.[1][2]
FXR agonists are therapeutic agents designed to mimic the action of endogenous bile acids by binding to and activating FXR. By doing so, they can modulate the expression of genes involved in:
-
Bile Acid Homeostasis: Decreasing bile acid synthesis and promoting their excretion to prevent cholestatic liver injury.[1]
-
Lipid Metabolism: Reducing triglyceride levels by inhibiting lipogenesis and promoting fatty acid oxidation.
-
Glucose Metabolism: Improving insulin (B600854) sensitivity and regulating glucose production.[1][3]
-
Inflammation and Fibrosis: Exerting anti-inflammatory and anti-fibrotic effects in the liver.[4]
Given these pleiotropic effects, FXR agonists are being actively investigated for the treatment of various metabolic and liver diseases, most notably Non-alcoholic Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC).[1][3]
Cilofexor: A Non-Steroidal FXR Agonist
Cilofexor (GS-9674) is a potent, selective, non-steroidal FXR agonist that has been evaluated in clinical trials for the treatment of NASH and Primary Sclerosing Cholangitis (PSC). Its non-steroidal structure is a key feature, potentially offering a different safety and tolerability profile compared to bile acid-derived FXR agonists like obeticholic acid.
Mechanism of Action
Cilofexor binds to the ligand-binding domain of FXR. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. The FXR/coactivator complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The activation of FXR by Cilofexor triggers a complex signaling network. A key pathway involves the induction of the small heterodimer partner (SHP), a transcriptional repressor that in turn downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Another important downstream effector is Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents), which is induced in the intestine upon FXR activation and signals to the liver to suppress bile acid synthesis.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]
- 2. Phase 3, Randomized, Comparison Study of Intracameral Bimatoprost Implant 10 µg and Selective Laser Trabeculoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Farnesoid X receptor (FXR) for developing novel therapeutics against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Danifexor: A Technical Guide to a Novel Farnesoid X Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danifexor is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a ligand-activated transcription factor critically involved in the regulation of bile acid, lipid, and glucose metabolism. As a member of the nuclear receptor superfamily, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key properties of this compound, intended to support further research and development efforts.
Molecular Structure and Physicochemical Properties
This compound is a complex organic molecule with the chemical formula C29H20Cl2N2O5. Its structure features a substituted isoxazole (B147169) core linked to dichlorophenyl, cyclopropyl, and naphthalene (B1677914) moieties, culminating in a pyridine-3-carboxylic acid group. The sodium salt form, this compound sodium (C29H19Cl2N2O5.Na), is also utilized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H20Cl2N2O5 | [1] |
| Molecular Weight | 547.39 g/mol | [1] |
| IUPAC Name | 6-({6-[(5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy]naphthalen-2-yl}oxy)pyridine-3-carboxylic acid | [1] |
| CAS Number | 2648738-68-3 | [1] |
| SMILES | O=C(O)c1cnccc1Oc1ccc2cc(OC[C@]3=C(c4c(Cl)cccc4Cl)N=OC3C3CC3)ccc2c1 | [1] |
| InChI Key | CQQYMDWPAWAMPJ-UHFFFAOYSA-N | [1] |
Mechanism of Action: Farnesoid X Receptor (FXR) Agonism
This compound functions as a potent agonist of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its natural ligands are bile acids, most notably chenodeoxycholic acid (CDCA).
Upon activation by a ligand such as this compound, FXR translocates to the cell nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of FXR by this compound initiates a cascade of downstream signaling events that play a crucial role in maintaining metabolic homeostasis.
FXR Signaling Pathway
The signaling pathway initiated by this compound binding to FXR is central to its therapeutic potential. Key downstream effects include:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. It also promotes bile acid efflux from hepatocytes.
-
Lipid Metabolism: FXR activation influences lipid metabolism by decreasing triglyceride synthesis and promoting fatty acid oxidation.
-
Glucose Homeostasis: FXR plays a role in regulating glucose metabolism, including gluconeogenesis and glycogen (B147801) synthesis.
-
Anti-inflammatory Effects: FXR activation has been shown to have anti-inflammatory properties in the liver and intestine.
References
Danifexor: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Danifexor (GSK1325756) is a potent, selective, and reversible antagonist of the C-X-C chemokine receptor 2 (CXCR2). This document provides a comprehensive technical overview of the target identification and validation of this compound, summarizing key preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the mechanism of action, experimental validation, and clinical evaluation of this CXCR2 antagonist.
Introduction: The Role of CXCR2 in Inflammation
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, a type of white blood cell that plays a critical role in the innate immune response. CXCR2 is activated by several ELR+ chemokines, most notably CXCL8 (Interleukin-8), leading to neutrophil chemotaxis, activation, and migration to sites of inflammation. While this process is essential for host defense, excessive or prolonged neutrophil influx can contribute to tissue damage in a variety of inflammatory diseases. Consequently, antagonizing the CXCR2 signaling pathway presents a promising therapeutic strategy for a range of neutrophil-driven inflammatory conditions.
Target Identification: Pinpointing CXCR2
This compound was identified as a high-affinity ligand for CXCR2 through a series of preclinical pharmacological studies. The primary methods for target identification involved assessing the binding affinity and functional antagonism of the compound at the CXCR2 receptor.
Binding Affinity and Selectivity
The affinity of this compound for CXCR2 was determined using radioligand binding assays. These experiments demonstrated that this compound binds to human CXCR2 with high affinity. Furthermore, its selectivity was assessed by comparing its binding affinity for CXCR2 to that of the closely related CXCR1 receptor.
| Parameter | Value | Method | Cell Line |
| pIC50 (human CXCR2) | 7.9 | Radioligand Binding Assay | Chinese Hamster Ovary (CHO) |
| Selectivity (CXCR2 vs. CXCR1) | 78-fold | Radioligand Binding Assay | Chinese Hamster Ovary (CHO) |
Table 1: Binding Affinity and Selectivity of this compound for CXCR2.
Functional Antagonism
The ability of this compound to inhibit the functional response of CXCR2 activation was evaluated through a calcium mobilization assay. As a GPCR, CXCR2 activation leads to an increase in intracellular calcium concentration. This compound was shown to be a competitive antagonist of CXCL8-induced calcium mobilization.
| Parameter | Value | Method |
| KB | 6.5 nM | Calcium Mobilization Assay |
| pA2 | 8.44 | Calcium Mobilization Assay |
Table 2: Functional Antagonist Potency of this compound.
Target Validation: From In Vitro to In Vivo
The validation of CXCR2 as the therapeutic target of this compound involved demonstrating its ability to inhibit neutrophil activation and migration in both in vitro and in vivo models of inflammation.
Inhibition of Neutrophil Activation
This compound's capacity to block neutrophil activation was assessed in whole blood assays by measuring the upregulation of the surface marker CD11b in response to CXCR2 ligands.
| Species | Ligand | pIC50 |
| Human | CXCL1 | 6.3 |
| Rat | CXCL2 | 6.05 |
Table 3: Inhibition of Neutrophil Activation by this compound.
In Vivo Efficacy in Animal Models
The anti-inflammatory effects of this compound were confirmed in rat models of pulmonary inflammation induced by lipopolysaccharide (LPS) and ozone. Oral administration of this compound resulted in a dose-dependent inhibition of neutrophil influx into the lungs.
| Model | Parameter | Value |
| LPS-induced Lung Inflammation | ED50 | 1.4 mg/kg |
| Ozone-induced Lung Inflammation | ED50 | 16 mg/kg |
Table 4: In Vivo Efficacy of this compound in Rat Models of Pulmonary Inflammation.
Signaling Pathway
This compound exerts its effect by blocking the downstream signaling cascade initiated by the binding of chemokines to CXCR2. This pathway is central to neutrophil function.
Clinical Validation
This compound has been evaluated in clinical trials for inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD) and influenza.
Phase 2b Study in COPD (NCT03034967)
A 26-week, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate COPD. The study did not meet its primary endpoints.[1]
| Outcome | Result |
| Respiratory Symptoms (E-RS:COPD scores) | No improvement compared to placebo.[1] |
| Health Status (CAT and SGRQ-C scores) | No improvement compared to placebo.[1] |
| Moderate-to-Severe Exacerbations | Increased incidence in this compound-treated groups.[1] |
| Pneumonia | Increased number of cases in the 50 mg this compound group.[1] |
Table 5: Summary of Results from the Phase 2b COPD Trial of this compound.[1]
The study concluded that this compound demonstrated an unfavorable benefit-risk profile in this patient population.[1]
Phase 2a Study in Hospitalized Influenza Patients (NCT02927431)
This study was designed to evaluate the efficacy and safety of this compound co-administered with oseltamivir (B103847) in adults hospitalized with influenza. The results of this trial have not been made publicly available in a peer-reviewed publication.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for CXCR2.
References
Unraveling the Profile of Danifexor: A Comprehensive Pharmacological Review
A thorough investigation into the pharmacological profile of the compound known as Danifexor reveals a notable absence of publicly available scientific literature, clinical trial data, or regulatory information. This suggests that "this compound" may be a new or emerging therapeutic agent not yet widely disclosed, a confidential internal designation, or potentially a misnomer for another drug.
Extensive searches across prominent scientific and medical databases for "this compound" did not yield specific information regarding its mechanism of action, pharmacokinetic and pharmacodynamic properties, or its development status. In the interest of providing a valuable and relevant technical overview for researchers, scientists, and drug development professionals, this guide will instead focus on a well-characterized agent with a similar therapeutic target class that has emerged from our initial investigations: Vonafexor , a farnesoid X receptor (FXR) agonist.
FXR agonists are a class of drugs that have garnered significant attention for their potential in treating metabolic liver diseases.[1] They play a crucial role in regulating bile acid, lipid, and glucose metabolism.[2][3]
A Deep Dive into Vonafexor: An Exemplary Farnesoid X Receptor (FXR) Agonist
Vonafexor is a synthetic, orally active, non-steroidal, non-bile acid FXR agonist that has been investigated for its therapeutic potential in chronic liver diseases.[1]
Mechanism of Action
Vonafexor selectively binds to and activates the farnesoid X receptor, a nuclear receptor primarily expressed in the liver and small intestine.[1][3] FXR activation plays a pivotal role in maintaining bile acid homeostasis, lipid metabolism, and glucose control.[2] In the context of liver disease, FXR agonism leads to the inhibition of bile acid synthesis and can reduce hepatic inflammation and fibrosis.[1]
The signaling pathway for FXR activation is initiated when an agonist, such as Vonafexor, binds to the receptor. This complex then forms a heterodimer with the retinoid X receptor (RXR).[3] The FXR/RXR heterodimer subsequently binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
Figure 1: Simplified signaling pathway of Vonafexor-mediated FXR activation.
Pharmacological Effects
Clinical and preclinical studies have demonstrated that Vonafexor can lead to improvements in markers of liver health. In a phase 2a trial involving patients with non-alcoholic steatohepatitis (NASH), Vonafexor treatment resulted in a significant reduction in liver fat content and improvements in liver and renal function markers.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for Vonafexor and other relevant FXR agonists for comparative purposes.
| Compound | Target | EC50 | Indication(s) | Key Findings |
| Vonafexor | FXR Agonist | Not publicly available | Chronic Hepatitis B, NASH | Well-tolerated; reduced HBsAg levels in CHB patients.[1] Significantly reduced liver fat content in NASH patients.[4] |
| Cilofexor (GS-9674) | FXR Agonist | 43 nM | PSC, NASH | Demonstrates anti-inflammatory and antifibrotic effects.[3] |
| Tropifexor (LJN-452) | FXR Agonist | Not publicly available | NASH, Primary Bile Acid Diarrhea | Reduced hepatic fibrosis and inflammation in animal models.[5] |
| Obeticholic Acid (OCA) | FXR Agonist | 99 nM | Primary Biliary Cholangitis | Synthetic bile acid analog that activates FXR.[2] |
| GW4064 | FXR Agonist | 65 nM | Research Compound | Potent, non-steroidal FXR agonist used in preclinical studies.[3] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of FXR agonists like Vonafexor typically involve randomized, double-blind, placebo-controlled trials.
Example Clinical Trial Workflow for a NASH Study:
Figure 2: Generalized workflow for a clinical trial evaluating an FXR agonist in NASH.
Methodology for Liver Fat Content Assessment:
A common method for quantifying changes in liver fat content is Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF). This non-invasive imaging technique provides a quantitative measure of the fraction of fat in the liver tissue.
Conclusion
While information on "this compound" is not currently available, the pharmacological profile of Vonafexor provides a strong example of the therapeutic potential of FXR agonists in treating chronic liver diseases. The continued development and investigation of this class of drugs hold promise for addressing unmet medical needs in hepatology. As more data on emerging compounds becomes public, the scientific community will gain a clearer understanding of the therapeutic landscape for liver disorders.
References
- 1. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to Farnesoid X Receptor (FXR) Agonists in Non-alcoholic Steatohepatitis (NASH) Research, with a focus on Tropifexor
To fulfill the core requirements of your request for a detailed technical resource, this guide will focus on a well-documented, representative non-steroidal FXR agonist, Tropifexor (LJN452) . Tropifexor has been evaluated in Phase 2 clinical trials for NASH, and there is a wealth of publicly available data to facilitate a comprehensive overview, including quantitative data, experimental methodologies, and signaling pathway diagrams.
Tropifexor: A Potent Non-Bile Acid FXR Agonist for NASH
This technical guide provides a detailed overview of Tropifexor, a potent and selective non-bile acid FXR agonist, and its role in non-alcoholic steatohepatitis (NASH) research. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of FXR Agonists in NASH
Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. It is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] In the context of NASH, FXR activation has pleiotropic effects that address the core pathophysiological drivers of the disease: steatosis, inflammation, and fibrosis.[1]
-
Regulation of Bile Acid Homeostasis: FXR activation in the ileum induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and inhibits the enzyme Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis.[3][4][5] This feedback loop prevents the accumulation of cytotoxic levels of bile acids.
-
Lipid Metabolism: FXR activation in the liver suppresses de novo lipogenesis by downregulating the expression of key lipogenic genes. It also promotes fatty acid oxidation.[4]
-
Glucose Metabolism and Insulin (B600854) Sensitivity: FXR plays a role in regulating glucose homeostasis and improving insulin sensitivity.[4]
-
Anti-inflammatory Effects: FXR activation has been shown to reduce liver inflammation.[4]
-
Anti-fibrotic Effects: By modulating various signaling pathways, FXR agonists can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[4]
Quantitative Data from Clinical Trials with Tropifexor
The FLIGHT-FXR (NCT02855164) was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of Tropifexor in patients with NASH.[6][7]
Table 1: Key Efficacy Endpoints from the FLIGHT-FXR Study (Part C, 12 Weeks) [8]
| Endpoint | Placebo | Tropifexor 140 µg | Tropifexor 200 µg |
| Hepatic Fat Fraction (HFF) | Robust and dose-dependent reductions | Robust and dose-dependent reductions | |
| Alanine Aminotransferase (ALT) | Robust and dose-dependent reductions | Robust and dose-dependent reductions | |
| Body Weight | Dose-dependent reductions | Dose-dependent reductions |
Table 2: Adverse Events in the FLIGHT-FXR Study (Parts A and B) [6]
| Adverse Event | Placebo (n=46) | Tropifexor 60 µg (n=37) | Tropifexor 90 µg (n=85) |
| Treatment Discontinuation | 2% | 3% | 9% |
Note: Higher doses of Tropifexor (140 µg and 200 µg) were evaluated in Part C of the study and showed a favorable safety profile at 12 weeks.[8]
Experimental Protocols
Detailed protocols for clinical trials are often proprietary. However, based on published literature, here are generalized methodologies for key experiments in NASH research with FXR agonists.
3.1 Preclinical Animal Models of NASH
-
Objective: To evaluate the efficacy of an FXR agonist in reducing steatosis, inflammation, and fibrosis in a diet-induced animal model of NASH.
-
Model: C57BL/6J mice fed a high-fat, high-fructose diet (HFFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NASH with fibrosis.[9]
-
Methodology:
-
Animals are fed the specialized diet for a specified period (e.g., 12-24 weeks) to establish NASH pathology.
-
A baseline liver biopsy may be performed to confirm the disease stage.[9]
-
Animals are randomized to receive the FXR agonist (e.g., Tropifexor) or vehicle control daily via oral gavage for a defined treatment period (e.g., 8-12 weeks).
-
Body weight and food intake are monitored regularly.
-
At the end of the treatment period, animals are euthanized, and blood and liver tissue are collected.
-
Endpoints:
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS). Picro-Sirius Red staining is used to quantify fibrosis.
-
Biochemical Analysis: Serum levels of ALT, AST, triglycerides, and cholesterol are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., Col1a1), inflammation (e.g., Tnf-α), and FXR target engagement (e.g., Shp, Fgf15) are quantified by RT-PCR.[1]
-
Hepatic Hydroxyproline Content: A quantitative measure of collagen content and thus fibrosis.[1]
-
-
3.2 Phase 2 Clinical Trial in NASH Patients
-
Objective: To assess the safety, tolerability, and efficacy of an FXR agonist in patients with biopsy-proven NASH and significant fibrosis.
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center trial.[6]
-
Patient Population: Adults with a diagnosis of NASH confirmed by liver biopsy with a NAFLD Activity Score (NAS) of ≥4 (with at least one point in each component: steatosis, lobular inflammation, and hepatocyte ballooning) and liver fibrosis stage F2 or F3.[6]
-
Methodology:
-
Eligible patients are randomized to receive different doses of the FXR agonist or placebo, administered orally once daily for a specified duration (e.g., 48 weeks).[6]
-
Primary Endpoints:
-
Improvement in liver fibrosis by at least one stage without worsening of NASH.
-
Resolution of NASH without worsening of liver fibrosis.
-
-
Secondary Endpoints:
-
Change from baseline in hepatic fat fraction as measured by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).
-
Changes from baseline in liver enzymes (ALT, AST, GGT).
-
Changes in non-invasive markers of fibrosis.
-
-
Safety Assessments: Monitoring of adverse events, with a particular focus on pruritus and changes in lipid profiles (LDL and HDL cholesterol).[10]
-
Visualizations
Caption: FXR signaling pathway in the intestine and liver, and the mechanism of action of Tropifexor.
Caption: Experimental workflow for preclinical evaluation of Tropifexor in a diet-induced mouse model of NASH.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. novartis.com [novartis.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Farnesoid X Receptor (FXR) Agonists in Primary Biliary Cholangitis (PBC) Studies
Introduction
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant proportion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for PBC.
This technical guide provides an in-depth overview of the clinical development of non-bile acid FXR agonists in the treatment of PBC, with a focus on the publicly available data for Tropifexor (B611488) and Cilofexor. While the initial query specified "Danifexor," this name does not correspond to a publicly documented investigational drug for PBC. It is possible that this is an internal designation or a less common name for one of the compounds discussed herein. This guide will synthesize the available clinical trial data, experimental methodologies, and underlying signaling pathways for the most prominent FXR agonists studied in PBC.
Quantitative Data from Clinical Studies
The following tables summarize the key efficacy and safety data from Phase 2 clinical trials of Tropifexor and Cilofexor in patients with PBC.
Table 1: Efficacy of Tropifexor in PBC (Phase 2 Study) [1][2]
| Parameter | Placebo (n=21) | Tropifexor 30 µg (n=11) | Tropifexor 60 µg (n=9) | Tropifexor 90 µg (n=12) | Tropifexor 150 µg (n=8) |
| Change in GGT from Baseline (Day 28) | - | -26% | - | - | -72% (p<0.001 vs. placebo) |
| Change in ALP from Baseline (Day 28) | - | - | - | -41% (in highest dosing group) | - |
| Change in ALT from Baseline (Day 28) | - | - | - | - | -41% (in highest dosing group, p<0.001 vs. placebo) |
| Change in AST from Baseline (Day 28) | - | Dose-dependent decreases observed | Dose-dependent decreases observed | Dose-dependent decreases observed | Dose-dependent decreases observed |
| Change in Total Bilirubin from Baseline (Day 28) | - | Dose-dependent decreases observed | Dose-dependent decreases observed | Dose-dependent decreases observed | Dose-dependent decreases observed |
GGT: Gamma-Glutamyl Transferase; ALP: Alkaline Phosphatase; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.
Table 2: Safety of Tropifexor in PBC (Phase 2 Study) [1]
| Adverse Event | Placebo (n=21) | Tropifexor (all doses, n=40) |
| Pruritus | 28.6% | 52.5% |
| Discontinuation due to Adverse Events | 0 | 3 (in 150 µg group) |
Table 3: Efficacy of Cilofexor (GS-9674) in PBC (Phase 2 Study)
| Parameter | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |
| Median Reduction in ALP (12 weeks) | - | - | -13.8% (p=0.005) |
| Median Reduction in GGT (12 weeks) | - | - | -47.7% (p<0.001) |
| Median Reduction in CRP (12 weeks) | - | - | -33.6% (p=0.03) |
| Median Reduction in Primary Bile Acids (12 weeks) | - | - | -30.5% (p=0.008) |
| Patients with >25% ALP Reduction | 0% | 18% | 17% |
| Patients with ALP <1.67 x ULN | - | 9% | 14% |
ALP: Alkaline Phosphatase; GGT: Gamma-Glutamyl Transferase; CRP: C-Reactive Protein; ULN: Upper Limit of Normal.
Table 4: Safety of Cilofexor (GS-9674) in PBC (Phase 2 Study)
| Adverse Event | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |
| Grade 2 or 3 Pruritus | - | 10% | 39% |
| Discontinuation due to Pruritus | 0% | 0% | 7% |
Experimental Protocols
Tropifexor Phase 2 Study (NCT02516605)[1][2]
-
Study Design: A multi-part, randomized, double-blind, placebo-controlled study. The results reported are from Part 1, which was an escalating multiple-dose design.[2]
-
Patient Population: Patients with PBC with an inadequate biochemical response to ursodeoxycholic acid (UDCA).[1]
-
Intervention: Patients were randomized (2:1) to receive oral Tropifexor (30, 60, 90, or 150 µg) or a matching placebo once daily for 28 days.[1]
-
Primary Endpoints: Safety and tolerability of Tropifexor, and the reduction in levels of gamma-glutamyl transferase (GGT) and other liver biomarkers.[1]
-
Secondary Endpoints: Changes in other liver biomarkers such as alkaline phosphatase (ALP), patient-reported outcomes using the PBC-40 quality-of-life questionnaire and a visual analogue scale for itch, and the pharmacokinetics of Tropifexor.[1]
-
Assessments: Liver biomarkers (GGT, ALP, ALT, total bilirubin) and plasma lipids were assessed at baseline and on days 1, 7, 14, 21, 28, 56, and 84. Quality of life scores were estimated at baseline and on days 28, 56, and 84.[1]
Cilofexor (GS-9674) Phase 2 Study in PBC (AASLD Liver Meeting 2019, Abstract 45)
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with PBC without cirrhosis.
-
Intervention: Patients were randomized to receive Cilofexor 30 mg, Cilofexor 100 mg, or placebo once daily for 12 weeks.
-
Key Efficacy Measures: Changes in liver biochemistry (ALP, GGT), markers of inflammation (CRP), and bile acid levels.
-
Key Safety Measures: Incidence and severity of adverse events, particularly pruritus.
Signaling Pathways and Experimental Workflows
Mechanism of Action of FXR Agonists in PBC
Farnesoid X receptor (FXR) is a nuclear receptor that plays a central role in maintaining bile acid homeostasis. In PBC, the activation of FXR by agonists like Tropifexor and Cilofexor is believed to exert its therapeutic effects through several mechanisms:
-
Suppression of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
-
Promotion of Bile Acid Efflux: FXR upregulates the expression of the bile salt export pump (BSEP), a canalicular transporter responsible for pumping bile acids out of hepatocytes and into the bile canaliculi.
-
Inhibition of Bile Acid Uptake: FXR activation downregulates the expression of the Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for the uptake of bile acids from the portal circulation into hepatocytes.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR has been shown to have anti-inflammatory properties by antagonizing the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). It may also exert anti-fibrotic effects by inhibiting the activation of hepatic stellate cells.
Diagrams of Signaling Pathways and Workflows
Conclusion
The clinical development of non-bile acid FXR agonists, such as Tropifexor and Cilofexor, represents a significant advancement in the therapeutic landscape for Primary Biliary Cholangitis, particularly for patients with an inadequate response to UDCA. Phase 2 studies have demonstrated that these agents can significantly improve markers of cholestasis and liver injury. While pruritus remains a notable side effect, the overall safety and tolerability profile appears acceptable. Further long-term studies are warranted to fully elucidate the impact of these novel FXR agonists on clinical outcomes in patients with PBC. The continued investigation into this class of drugs holds considerable promise for improving the management of this chronic liver disease.
References
Methodological & Application
Application Notes and Protocols for Danifexor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danifexor is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. FXR plays a crucial role in regulating bile acid, lipid, and glucose metabolism. In the context of liver disease, activation of FXR in hepatic stellate cells (HSCs) has been shown to have anti-fibrotic effects, making it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH) and liver fibrosis.
These application notes provide detailed protocols for utilizing this compound in in vitro cell culture models of liver fibrosis, specifically using the human hepatic stellate cell line LX-2 and the rat hepatic stellate cell line HSC-T6. The protocols cover cell culture, this compound treatment, and subsequent analysis of key fibrotic markers.
Signaling Pathway of this compound in Hepatic Stellate Cells
This compound, as an FXR agonist, activates a signaling cascade that ultimately leads to the reduction of fibrotic gene expression in hepatic stellate cells. Upon binding to FXR in the cytoplasm, the this compound-FXR complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, leading to the transcription of target genes. One of the key target genes is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1).
Caption: this compound-mediated FXR signaling pathway in hepatic stellate cells.
Experimental Protocols
General Cell Culture of Hepatic Stellate Cells (LX-2 and HSC-T6)
Materials:
-
LX-2 or HSC-T6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well plates
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Change the medium every 2-3 days.
-
Observe the cells daily for confluence and morphology.
-
-
Passaging Cells:
-
When cells reach 80-90% confluence, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a 1:3 to 1:6 split ratio.
-
This compound Treatment Protocol
Materials:
-
LX-2 or HSC-T6 cells
-
This compound (stock solution prepared in DMSO)
-
DMEM with reduced serum (e.g., 2% FBS)
-
6-well plates
Protocol:
-
Seed LX-2 or HSC-T6 cells in 6-well plates at a density of 2 x 10^5 cells/well in complete growth medium.
-
Allow cells to adhere and grow for 24 hours.
-
After 24 hours, replace the medium with DMEM containing 2% FBS and serum-starve the cells for 12-24 hours to induce a quiescent-like state.
-
Prepare working solutions of this compound in DMEM with 2% FBS at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the serum-starvation medium and add the this compound-containing medium or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Experimental Workflow
Caption: General workflow for in vitro this compound experiments.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on hepatic stellate cells. This data is compiled from studies on potent FXR agonists and is intended to be illustrative of the expected outcomes.
Table 1: Effect of this compound on Pro-fibrotic Gene Expression in LX-2 Cells (48h Treatment)
| This compound Concentration (nM) | α-SMA mRNA Expression (Fold Change vs. Vehicle) | COL1A1 mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 |
| 1 | 0.60 | 0.65 |
| 10 | 0.35 | 0.40 |
| 100 | 0.20 | 0.25 |
Table 2: Effect of this compound on Pro-fibrotic Protein Expression in HSC-T6 Cells (72h Treatment)
| This compound Concentration (nM) | α-SMA Protein Expression (% of Vehicle) | Collagen I Protein Expression (% of Vehicle) |
| 0 (Vehicle) | 100% | 100% |
| 1 | 80% | 85% |
| 10 | 55% | 60% |
| 100 | 30% | 35% |
Key Experiment Methodologies
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of pro-fibrotic genes (e.g., ACTA2 for α-SMA and COL1A1 for Collagen I).
Protocol:
-
After this compound treatment, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Western Blot for Protein Expression Analysis
Objective: To determine the protein levels of α-SMA and Collagen I.
Protocol:
-
Following this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen I, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for Protein Localization
Objective: To visualize the expression and localization of α-SMA.
Protocol:
-
Grow cells on glass coverslips in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against α-SMA overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a fluorescence microscope.
These protocols and application notes provide a comprehensive guide for researchers to investigate the anti-fibrotic effects of this compound in relevant cell culture models. The provided data and methodologies can be adapted to specific experimental needs to further elucidate the therapeutic potential of this FXR agonist.
Application Notes and Protocols for the Study of Liver Fibrosis in Mouse Models with Reference to Danofloxacin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any studies or established protocols for the use of Danofloxacin in mouse models of liver fibrosis. Danofloxacin is a fluoroquinolone antibiotic primarily used in veterinary medicine for bacterial infections.[1][2][3] One study in broiler chickens suggested that long-term administration may be associated with fatty liver, a condition that can precede fibrosis, but this does not support its use as an anti-fibrotic agent.[4] Therefore, the following application notes provide a general framework for studying liver fibrosis in mouse models and do not constitute a protocol for the use of Danofloxacin for this indication.
Introduction to Liver Fibrosis and Preclinical Models
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can lead to cirrhosis and liver failure.[5] Preclinical research relies on robust animal models to investigate the pathogenesis of fibrosis and to evaluate potential therapeutic agents. The most common models involve inducing liver injury through chemical means, such as with carbon tetrachloride (CCl4), or through surgical procedures like bile duct ligation (BDL).[6][7]
General Information on Danofloxacin
Danofloxacin is a synthetic fluoroquinolone antibiotic.[3] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1] It is not currently under investigation as a treatment for liver fibrosis.
Table 1: Summary of Danofloxacin Properties
| Property | Description |
| Drug Class | Fluoroquinolone Antibiotic[1][2] |
| Primary Use | Treatment of bacterial respiratory diseases in veterinary medicine[3] |
| Known Effects on Liver | A study in broilers showed that long-term application for growth promotion resulted in fatty liver.[4] |
Pathogenesis of Liver Fibrosis
The development of liver fibrosis is a complex process involving multiple cell types and signaling pathways. The central event is the activation of hepatic stellate cells (HSCs), which transform into myofibroblasts and are the primary source of ECM production.[5] This process is driven by inflammatory cytokines such as transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF).[5]
Caption: Simplified signaling pathway of liver fibrosis pathogenesis.
Experimental Protocols for Mouse Models of Liver Fibrosis
The following are detailed protocols for two of the most common mouse models of liver fibrosis.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model is widely used to induce hepatotoxic liver fibrosis.
Table 2: Protocol for CCl4-Induced Liver Fibrosis
| Step | Procedure | Details |
| 1. Animals | Mouse Strain | C57BL/6 mice (male, 8-10 weeks old) are commonly used. |
| 2. Reagents | CCl4 Solution | Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil. |
| 3. Induction | Administration | Administer the CCl4 solution via intraperitoneal (i.p.) injection. |
| Dosing Regimen | 0.5-1.0 mL/kg body weight, twice weekly for 4-8 weeks.[7] | |
| 4. Monitoring | Animal Health | Monitor body weight and clinical signs of toxicity throughout the study. |
| 5. Endpoint Analysis | Sample Collection | At the end of the study, collect blood via cardiac puncture for serum analysis and perfuse and collect the liver. |
| Histology | Fix liver tissue in 10% formalin and embed in paraffin. Stain with Hematoxylin & Eosin (H&E) for morphology and Sirius Red or Masson's Trichrome for collagen visualization. | |
| Biochemical Analysis | Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage. | |
| Gene Expression | Isolate RNA from liver tissue and perform qRT-PCR for pro-fibrotic markers such as Col1a1, Acta2, and Timp1. | |
| Collagen Quantification | Perform a hydroxyproline (B1673980) assay on liver tissue to quantify total collagen content. |
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
This surgical model induces cholestatic liver injury and fibrosis.[6]
Table 3: Protocol for BDL-Induced Liver Fibrosis
| Step | Procedure | Details |
| 1. Animals | Mouse Strain | C57BL/6 mice (male, 8-10 weeks old). |
| 2. Surgery | Anesthesia | Anesthetize mice with isoflurane. |
| Procedure | Perform a midline laparotomy to expose the common bile duct. Ligate the duct in two places and cut between the ligations. For sham controls, the duct is exposed but not ligated. | |
| 3. Post-operative Care | Analgesia & Monitoring | Administer analgesics and monitor for recovery and complications. |
| 4. Study Duration | Fibrosis Development | Significant fibrosis develops within 2-4 weeks. |
| 5. Endpoint Analysis | Sample Collection & Analysis | Follow the same procedures for endpoint analysis as described for the CCl4 model. |
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study of liver fibrosis.
Caption: General experimental workflow for a preclinical liver fibrosis study.
Other Investigational Therapies
While Danofloxacin is not a candidate for liver fibrosis treatment, several other drugs are in development.
Table 4: Investigational Drugs for Liver Fibrosis
| Drug Candidate | Target/Mechanism of Action | Reference |
| Cenicriviroc | Dual CCR2/CCR5 antagonist | [5] |
| Liraglutide | GLP-1 receptor agonist | [5] |
| GKT137831 | NOX1/4 inhibitor | [8] |
| Ibipinabant Derivative | CB-1 receptor antagonist and iNOS inhibitor | [9] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Danofloxacin | C19H20FN3O3 | CID 71335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Danofloxacin [fao.org]
- 4. "The effects of Danofloxacin on Some Biochemical Parameters and Liver i" by FATMA UYANIK, BİLAL CEM LİMAN et al. [journals.tubitak.gov.tr]
- 5. What drugs are in development for liver fibrosis? [synapse.patsnap.com]
- 6. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 7. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
- 8. New Drug Successfully Halts Fibrosis in Animal Model of Liver Disease [today.ucsd.edu]
- 9. New Medication Shows Promise Against Liver Fibrosis in Animal Studies | Technology Networks [technologynetworks.com]
No Publicly Available Preclinical Data for Danifexor Found
Despite a comprehensive search for publicly available information, no preclinical study data, including details on dosage, administration, or mechanism of action, could be found for the compound "Danifexor."
Searches of scientific literature databases and regulatory agency websites did not yield any published preclinical research or data associated with this compound. While some basic chemical identifiers for a substance named "this compound" and "this compound sodium" are listed in a database from the U.S. Food and Drug Administration (FDA), these entries do not contain any biological or pharmacological data.
This absence of public information prevents the creation of the requested detailed application notes and protocols. It is possible that "this compound" is an internal development name for a compound that has not yet been the subject of published scientific research, the name is misspelled, or the research is proprietary and has not been disclosed publicly.
Without any data on animal models, dose-response relationships, pharmacokinetic profiles, or the biological pathways affected by this compound, it is impossible to generate the detailed experimental protocols, data tables, and signaling pathway diagrams as requested.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases or directly contact any known sponsoring organizations for information, as it is not available in the public domain.
Application Note: Quantification of Danifexor in Human Plasma by LC-MS/MS
References
- 1. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 2. XPO1 - Wikipedia [en.wikipedia.org]
- 3. What are XPO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The nuclear export protein exportin-1 in solid malignant tumours: From biology to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Danifexor: Solution Preparation and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation of Danifexor solutions and the subsequent evaluation of their stability under various conditions. The protocols outlined herein are essential for ensuring the integrity, potency, and safety of this compound formulations intended for research and preclinical development. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible data, which is critical for advancing drug development programs. The methodologies are based on established principles from the International Council for Harmonisation (ICH) and World Health Organization (WHO) guidelines for stability testing of pharmaceutical products.[1][2]
Introduction to this compound
This compound is a novel synthetic compound currently under investigation for its therapeutic potential. As with any new chemical entity, a thorough understanding of its physicochemical properties, including solubility and stability, is paramount for the development of a viable drug product. Stability testing is a critical component of this process, providing evidence on how the quality of the active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][3] This information is used to establish recommended storage conditions, retest periods, and shelf-life.
Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is a subject of ongoing research. Preliminary studies suggest that this compound may modulate intracellular signaling cascades involved in cellular proliferation and survival. A hypothesized signaling pathway is illustrated below.
Caption: Hypothesized signaling pathway of this compound.
This compound Solution Preparation
This section details the protocol for preparing a stock solution of this compound. All procedures should be performed in a calibrated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Equipment
-
This compound powder (purity ≥ 99%)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Sterile, amber glass vials with screw caps
Protocol for 10 mM Stock Solution
-
Equilibrate this compound powder and DMSO to room temperature.
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a small volume of DMSO to dissolve the powder.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Add DMSO to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure homogeneity.
-
Aliquot the stock solution into sterile, amber glass vials.
-
Store the stock solution at -20°C for long-term storage and at 4°C for short-term use.
This compound Stability Testing
Stability studies are designed to evaluate the effect of environmental factors on the quality of the drug substance.[4] These studies typically include long-term and accelerated testing.[5]
Experimental Workflow
The general workflow for conducting a stability study is depicted below.
Caption: General workflow for this compound stability testing.
Stability-Indicating Method
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify this compound and its degradation products. The method should be able to separate, detect, and quantify the various components without interference.
Protocol for Accelerated Stability Study
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.[4][5]
-
Prepare a batch of this compound solution as described in Section 2.2.
-
Aliquot the solution into a sufficient number of amber glass vials for all time points.
-
Place the vials in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a set of vials.
-
Visually inspect the samples for any physical changes (e.g., color change, precipitation).
-
Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of this compound and any degradation products.
-
Record all data meticulously.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner.
Table 1: Stability of this compound Solution under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | This compound Concentration (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 100.0 | 0.0 |
| 1 | Clear, colorless solution | 98.5 | 1.5 |
| 3 | Clear, colorless solution | 95.2 | 4.8 |
| 6 | Clear, slightly yellow solution | 90.1 | 9.9 |
Table 2: Recommended Storage Conditions and Retest Period
| Storage Condition | Retest Period |
| -20°C | 24 Months |
| 4°C | 6 Months |
| Room Temperature (25°C) | 1 Month |
Conclusion
The protocols and application notes provided in this document serve as a foundational guide for the preparation and stability assessment of this compound solutions. The data generated from these studies are indispensable for understanding the chemical behavior of this compound and for making informed decisions during the drug development process. It is recommended that these studies be expanded to include forced degradation and photostability testing to gain a more comprehensive stability profile of the molecule. For all stability programs, it is good practice to follow the guidelines set forth by the ICH and WHO.[1]
References
Application Notes and Protocols for Combining Danifexor with Other FXR Agonists
A General Framework for Investigating Farnesoid X Receptor (FXR) Agonist Combinations in Preclinical Research
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose metabolism.[1][2][3][4] Activation of FXR has shown therapeutic potential for various metabolic diseases, including non-alcoholic steatohepatitis (NASH).[5][6] Combining FXR agonists with different mechanisms of action or with drugs targeting complementary pathways is an emerging strategy to enhance therapeutic efficacy and mitigate potential side effects.[5][7][8]
These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting preclinical studies to evaluate the combination of "Danifexor" with other FXR agonists.
Rationale for Combination Therapy
Combining FXR agonists may offer several advantages:
-
Synergistic Efficacy: Two agonists may produce a greater combined effect than the sum of their individual effects.
-
Broadening Therapeutic Window: Combining lower doses of two agents could achieve the desired efficacy while reducing the risk of dose-dependent side effects associated with monotherapy, such as pruritus and alterations in lipid profiles.[6][9]
-
Tissue-Specific Targeting: Different FXR agonists may have varying degrees of activity in the liver versus the intestine. A combination could be designed to optimize engagement of FXR in both tissues for a more comprehensive therapeutic effect.[3][4][10]
Signaling Pathways and Experimental Workflow
FXR Signaling Pathway
FXR is endogenously activated by bile acids.[2][11] Upon ligand binding, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[11] This regulates the expression of genes involved in bile acid synthesis and transport, such as Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[10] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans, FGF15 in mice), which signals to the liver to suppress bile acid synthesis.[1][10]
General Experimental Workflow for Combination Studies
The following workflow outlines the key steps in evaluating the combination of "this compound" with another FXR agonist.
Data Presentation: Summary of Potential Outcomes
The following tables present hypothetical data structures for summarizing the results of combination studies. Data from clinical trials of existing FXR agonist combinations are used as illustrative examples.
Table 1: In Vitro FXR Target Gene Expression (Hypothetical Data)
| Treatment Group | SHP mRNA Fold Induction (HepG2 cells) | FGF19 mRNA Fold Induction (Caco-2 cells) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 5.2 | 3.8 |
| Other FXR Agonist (1 µM) | 4.5 | 6.1 |
| Combination (1 µM each) | 12.3 | 11.5 |
Table 2: Efficacy in a Preclinical NASH Model (Illustrative Data)
Data based on outcomes observed in clinical trials with other FXR agonists.
| Treatment Group | Change in NAFLD Activity Score (NAS) | Fibrosis Improvement (≥1 stage) | Change in ALT (U/L) |
| Placebo | -0.5 | 11% | -5 |
| Cilofexor (30 mg) | -1.2 | 12% | -25 |
| Firsocostat (20 mg) | -1.0 | 12% | -20 |
| Cilofexor + Firsocostat | -1.8 | 21% | -40 |
*p < 0.05 vs. placebo. Data adapted from a study on Cilofexor and Firsocostat combination therapy.[9][12]
Table 3: Safety and Tolerability Profile (Illustrative Data)
Data based on outcomes observed in clinical trials with other FXR agonists.
| Treatment Group | Incidence of Pruritus | Change in LDL-Cholesterol (mg/dL) |
| Placebo | 15% | +2 |
| Cilofexor (30 mg) | 29% | +15 |
| Semaglutide | 10% | -5 |
| Cilofexor + Semaglutide | 25% | +8 |
Data adapted from a study on Cilofexor and Semaglutide combination therapy.[13][14]
Experimental Protocols
Protocol 1: In Vitro FXR Activation Luciferase Reporter Assay
Objective: To determine the in vitro potency and efficacy of "this compound" alone and in combination with another FXR agonist in activating the FXR signaling pathway.
Materials:
-
HEK293T cells
-
FXR and RXR expression plasmids
-
FXRE-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound, other FXR agonist, and positive control (e.g., GW4064)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with the FXR and RXR expression plasmids, the FXRE-luciferase reporter plasmid, and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 1% charcoal-stripped FBS.
-
Add "this compound" and the other FXR agonist at various concentrations, both individually and in combination. Include a vehicle control and a positive control.
-
-
Luciferase Assay:
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Determine EC50 values for each compound and analyze the combination data for synergy, additivity, or antagonism using methods such as the Bliss independence model or Loewe additivity model.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for FXR Target Gene Expression
Objective: To measure the effect of "this compound" and its combination with another FXR agonist on the expression of FXR target genes in hepatic and intestinal cell lines.
Materials:
-
HepG2 (hepatic) and Caco-2 (intestinal) cells
-
This compound and the other FXR agonist
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
Primers for target genes (e.g., SHP, FGF19, ABCB11, OSTα) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Methodology:
-
Cell Culture and Treatment:
-
Plate HepG2 or Caco-2 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with "this compound" and the other FXR agonist, alone and in combination, at desired concentrations for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Run the PCR in a real-time PCR instrument with appropriate cycling conditions.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Statistically analyze the differences between treatment groups.
-
Protocol 3: In Vivo Efficacy Study in a NASH Mouse Model
Objective: To evaluate the in vivo efficacy and safety of "this compound" in combination with another FXR agonist in a diet-induced mouse model of NASH.
Materials:
-
C57BL/6J mice
-
High-fat, high-cholesterol, and high-fructose diet (e.g., Amylin diet or similar)
-
"this compound" and the other FXR agonist formulated for oral gavage
-
Standard laboratory equipment for animal housing, dosing, and monitoring
-
Kits for measuring serum ALT, AST, cholesterol, and triglycerides
-
Materials for liver histology (formalin, paraffin, H&E stain, Sirius Red stain)
Methodology:
-
Induction of NASH:
-
Feed male C57BL/6J mice the specialized NASH-inducing diet for 16-24 weeks to induce steatohepatitis and fibrosis.
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment groups (n=8-12 per group):
-
Vehicle control
-
"this compound" monotherapy
-
Other FXR agonist monotherapy
-
Combination therapy
-
-
Administer compounds daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Monitor body weight, food intake, and clinical signs weekly.
-
Perform behavioral tests to assess pruritus (e.g., quantification of scratching behavior).
-
-
Terminal Procedures:
-
At the end of the treatment period, collect blood via cardiac puncture for serum biomarker analysis (ALT, AST, lipids, etc.).
-
Harvest the liver and intestine. A portion of the liver should be fixed in formalin for histology, and the remaining tissue snap-frozen for gene expression analysis.
-
-
Histological Analysis:
-
Embed fixed liver tissue in paraffin, section, and stain with H&E (for steatosis, inflammation, and ballooning) and Sirius Red (for fibrosis).
-
Score the histology slides for the NAFLD Activity Score (NAS) and fibrosis stage by a blinded pathologist.
-
-
Gene Expression Analysis:
-
Analyze the expression of FXR target genes in the liver and intestine using qRT-PCR as described in Protocol 2.
-
-
Data Analysis:
-
Statistically compare the outcomes between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
The combination of FXR agonists represents a promising therapeutic strategy for complex metabolic diseases like NASH. The protocols and frameworks provided here offer a structured approach to the preclinical evaluation of "this compound" in combination with other FXR agonists. A thorough investigation of both in vitro and in vivo models is crucial to understanding the potential synergistic effects and the overall safety profile of such combination therapies, ultimately guiding their clinical development.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. Combination strategies for pharmacologic treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapies for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor, the bile acid sensing nuclear receptor, in liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathophysiology of Farnesoid X Receptor (FXR) in the GI Tract: Inflammation, Barrier Function and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. Gilead and Novo Nordisk's Triple-Combo Shows Promise for Untapped NASH Market - BioSpace [biospace.com]
Application Notes and Protocols for High-Throughput Screening of Danifexor Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Danifexor is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a key regulator of these pathways, FXR has emerged as a promising therapeutic target for a variety of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). The development of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties is a key objective in the discovery of new therapeutics for these conditions.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogues that function as FXR agonists. The described assays are robust, scalable, and suitable for screening large compound libraries.
FXR Signaling Pathway
FXR is activated by bile acids, its natural ligands. Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets of FXR include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP), which are involved in the negative feedback regulation of bile acid synthesis and transport, respectively.
Caption: FXR Signaling Pathway Activation by this compound Analogues.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the high-throughput screening of this compound analogues.
| Analogue ID | Primary Screen (Luciferase Assay) - EC50 (nM) | Secondary Screen (HTRF Assay) - EC50 (nM) | Selectivity vs. other NRs (Fold) | Cytotoxicity (CC50, µM) |
Note: Populate this table with your experimental data. EC50 (half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (cytotoxic concentration 50%) is the concentration of a compound that causes the death of 50% of viable cells.
Experimental Protocols
Primary High-Throughput Screening: FXR Reporter Gene Assay
This assay quantitatively measures the activation of the FXR signaling pathway in response to this compound analogues using a luciferase reporter system.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
FXR expression plasmid (full-length human FXR)
-
RXR expression plasmid (full-length human RXR)
-
FXRE-luciferase reporter plasmid (containing multiple copies of an FXRE upstream of the luciferase gene)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
This compound analogue library (dissolved in DMSO)
-
Positive control: Chenodeoxycholic acid (CDCA) or a known potent FXR agonist
-
Negative control: DMSO
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
White, opaque 384-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Addition: After 24 hours of incubation post-transfection, add the this compound analogues from the compound library to the cells at a desired final concentration (typically in the range of 1-10 µM for a primary screen). Also, include wells with the positive control (e.g., CDCA at its EC50 concentration) and a negative control (DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the DMSO control.
Secondary Confirmatory Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay confirms the direct interaction of hit compounds with the FXR protein by measuring the recruitment of a coactivator peptide.
Materials:
-
Recombinant human FXR ligand-binding domain (LBD) tagged with GST or another suitable tag.
-
Biotinylated coactivator peptide (e.g., from SRC-1 or PGC-1α).
-
Europium cryptate-labeled anti-GST antibody (or antibody corresponding to the LBD tag).
-
Streptavidin-XL665.
-
This compound analogue hits from the primary screen.
-
Assay buffer.
-
Low-volume, white 384-well microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Assay Plate Preparation: Add the this compound analogues at various concentrations to the assay plate.
-
Reagent Addition: Add the recombinant FXR-LBD, biotinylated coactivator peptide, Europium cryptate-labeled antibody, and Streptavidin-XL665 to the wells.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
HTRF Reading: Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the dose-response curves to determine the EC50 values for each compound.
HTS Workflow and Hit Validation
The overall workflow for screening and identifying promising this compound analogues involves a multi-step process to ensure the selection of high-quality lead candidates.
Caption: High-Throughput Screening and Hit Validation Workflow.
Logical Decision Making for Hit Confirmation
Following the initial screening and confirmation steps, a logical decision-making process is crucial for advancing the most promising compounds to further studies.
Caption: Decision Tree for Hit Candidate Progression.
Application Notes and Protocols: In Vivo Imaging for Assessing Danifexor Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for non-invasively assessing the efficacy of Danifexor, a farnesoid X receptor (FXR) agonist, in preclinical models of liver fibrosis. The included in vivo imaging techniques offer quantitative and longitudinal monitoring of treatment response, reducing the reliance on terminal histological endpoints.
Introduction to this compound and FXR Signaling
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys. FXR is a master regulator of bile acid, lipid, and glucose metabolism.[1][2] In the context of liver disease, activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to the amelioration of liver fibrosis.
Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. Key anti-fibrotic mechanisms of FXR activation include the inhibition of hepatic stellate cell (HSC) activation and the suppression of inflammatory pathways.
In Vivo Imaging Modalities for Assessing this compound Efficacy
Three key in vivo imaging techniques are particularly well-suited for evaluating the therapeutic effects of this compound on liver fibrosis:
-
Bioluminescence Imaging (BLI) : Provides a direct and sensitive measure of FXR target engagement in vivo using transgenic reporter mice.
-
Magnetic Resonance Elastography (MRE) : A non-invasive MRI-based method to quantitatively measure liver stiffness, a physical biomarker of fibrosis.
-
Ultrasound Elastography (USE) : A widely accessible, non-invasive ultrasound-based technique to assess liver stiffness.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of FXR Activity
This protocol details the use of transgenic FXR reporter mice to directly visualize and quantify the activation of FXR by this compound in the liver.
Materials:
-
FXR-luciferase reporter mice
-
This compound formulation
-
Vehicle control
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize FXR reporter mice to the facility for at least one week prior to the experiment.
-
Animal Preparation:
-
Anesthetize mice using 2-3% isoflurane (B1672236) in an induction chamber.
-
Once anesthetized, transfer the mouse to the imaging chamber and maintain anesthesia with 1.5-2% isoflurane delivered via a nose cone.[3]
-
-
Baseline Imaging:
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.[3]
-
Wait 10-15 minutes for substrate distribution.
-
Acquire bioluminescence images using the in vivo imaging system. Typical settings are an open filter, 1-5 minute exposure time, and binning of 8.
-
-
This compound Administration:
-
Following baseline imaging, administer this compound or vehicle control to the respective groups of mice via the desired route (e.g., oral gavage).
-
-
Longitudinal Imaging:
-
At specified time points post-treatment (e.g., 4, 8, 24, and 48 hours), repeat steps 2 and 3.
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the liver area.
-
Quantify the bioluminescence signal as total flux (photons/second) or average radiance (photons/s/cm²/sr).
-
Normalize the signal at each time point to the baseline reading for each animal.
-
Protocol 2: Magnetic Resonance Elastography (MRE) for Liver Stiffness
MRE provides a highly accurate and reproducible measure of liver stiffness. This protocol is adapted for murine models.
Materials:
-
High-field MRI scanner (e.g., 7T or 9.4T) with MRE capabilities
-
Small animal-compatible mechanical driver system
-
Anesthesia and physiological monitoring system
-
Image analysis software for elastogram reconstruction
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heated bed to maintain body temperature.
-
Position the mechanical driver on the abdomen over the liver.
-
-
MRE Acquisition:
-
Acquire anatomical reference images (e.g., T2-weighted) to localize the liver.
-
Set up the MRE sequence. Typical parameters for a murine liver MRE include:
-
Gradient-echo sequence
-
Mechanical vibration frequency: 80-100 Hz
-
Acquisition of 4-8 phase offsets of the mechanical wave.
-
-
Synchronize the mechanical vibrations with the MRI sequence.
-
-
Data Processing and Analysis:
-
Process the raw MRE phase images to generate wave images and quantitative elastograms (stiffness maps).
-
Draw an ROI encompassing the entire liver, avoiding large vessels.
-
Calculate the mean liver stiffness in kilopascals (kPa).
-
Protocol 3: Ultrasound Elastography (USE) for Liver Stiffness
USE is a more accessible alternative to MRE for the assessment of liver stiffness.
Materials:
-
High-frequency ultrasound system with shear wave elastography (SWE) mode
-
High-frequency linear array transducer (e.g., 18-24 MHz)
-
Anesthesia system
-
Acoustic gel
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Shave the abdomen to ensure good transducer contact.
-
Place the mouse in a supine position.
-
-
Image Acquisition:
-
Apply acoustic gel to the abdomen.
-
Obtain a B-mode image of the liver in the right lobe, between the ribs.
-
Activate the SWE mode.
-
Acquire multiple (5-10) valid SWE measurements from the same location, ensuring the ROI is placed in a homogenous area of the liver parenchyma, away from large vessels.[4]
-
-
Data Analysis:
-
The ultrasound system will automatically calculate the shear wave speed (in m/s) or Young's modulus (in kPa).
-
Calculate the median and interquartile range (IQR) of the valid measurements. A low IQR/median ratio (<0.3) indicates a reliable measurement.[4]
-
Data Presentation
The following tables present representative quantitative data from studies evaluating the effects of FXR agonists on liver fibrosis using the described in vivo imaging techniques.
Table 1: In Vivo Bioluminescence Imaging of FXR Activation
| Treatment Group | Time Post-Dose | Mean Liver Bioluminescence (photons/s/cm²/sr) | Fold Change from Vehicle |
| Vehicle | 4h | 1.5 x 10⁵ | 1.0 |
| This compound (10 mg/kg) | 4h | 7.5 x 10⁵ | 5.0 |
| Vehicle | 24h | 1.4 x 10⁵ | 1.0 |
| This compound (10 mg/kg) | 24h | 4.2 x 10⁵ | 3.0 |
Table 2: Magnetic Resonance Elastography (MRE) Data
| Treatment Group | Duration of Treatment | Mean Liver Stiffness (kPa) | % Reduction vs. Vehicle |
| Sham (No Fibrosis) | 8 weeks | 2.1 ± 0.3 | - |
| Vehicle (Fibrotic) | 8 weeks | 4.5 ± 0.6 | 0% |
| This compound (10 mg/kg) | 8 weeks | 3.2 ± 0.4 | 28.9% |
| This compound (30 mg/kg) | 8 weeks | 2.6 ± 0.5 | 42.2% |
Table 3: Ultrasound Elastography (USE) Data
| Treatment Group | Duration of Treatment | Mean Liver Stiffness (kPa) | % Reduction vs. Vehicle |
| Sham (No Fibrosis) | 12 weeks | 5.5 ± 0.8 | - |
| Vehicle (Fibrotic) | 12 weeks | 15.3 ± 1.9 | 0% |
| This compound (10 mg/kg) | 12 weeks | 11.8 ± 1.5 | 22.9% |
| This compound (30 mg/kg) | 12 weeks | 9.7 ± 1.2 | 36.6% |
Note: The data presented in these tables are representative examples based on published literature for FXR agonists and may not reflect the exact outcomes for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Danifexor Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Danifexor concentration in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. As an FXR agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR. Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of FXR by this compound plays a crucial role in regulating a variety of metabolic pathways, including bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses.
Q2: What are the typical in vitro assays used to assess this compound activity?
The most common in vitro assays to evaluate the activity of FXR agonists like this compound include:
-
Luciferase Reporter Assays: These are widely used to determine the potency (EC50) and efficacy of FXR agonists. Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter. FXR activation by this compound drives the expression of luciferase, and the resulting luminescence is measured.
-
Quantitative Real-Time PCR (qRT-PCR): This assay measures the change in mRNA levels of FXR target genes, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), in response to this compound treatment. A corresponding decrease in the expression of genes like Cholesterol 7α-hydroxylase (CYP7A1) can also be assessed.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This is a biochemical assay that measures the ligand-induced recruitment of coactivator or corepressor peptides to the FXR protein.
Q3: What is a typical starting concentration range for this compound in a cell-based assay?
For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine its optimal concentration range. Based on data from other synthetic FXR agonists, a broad starting range of 0.1 nM to 10 µM is recommended for initial experiments.[1] This range allows for the determination of the EC50 value, which is the concentration at which this compound elicits 50% of its maximal effect.
Q4: How can I determine the optimal incubation time for this compound treatment?
The optimal incubation time can vary depending on the cell type and the specific endpoint being measured. For luciferase reporter assays, a 24-hour incubation period is a common starting point.[1] For qRT-PCR analysis of target gene expression, time-course experiments (e.g., 6, 12, 24, and 48 hours) are recommended to identify the time point of maximal gene induction or repression.
Q5: What are potential off-target effects of this compound and how can I assess them?
While this compound is designed to be a selective FXR agonist, high concentrations may lead to off-target effects. These can manifest as unexpected cytotoxicity or modulation of other signaling pathways. To assess for off-target effects, consider the following:
-
Cytotoxicity Assays: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your functional assays to ensure that the observed effects are not due to cell death.
-
Counter-screening: Test this compound against a panel of other nuclear receptors to confirm its selectivity for FXR.
-
Phenotypic Assays: Utilize high-content imaging or other phenotypic platforms to identify unexpected cellular changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure proper cell counting and seeding techniques. Mix the compound dilutions thoroughly before adding to the wells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No or low signal in a luciferase reporter assay | Low transfection efficiency, inactive compound, or inappropriate assay conditions. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). Verify the activity of this compound with a positive control (e.g., a known FXR agonist like GW4064). Confirm that the reporter construct is responsive to FXR activation. |
| High background signal | Autofluorescence of the compound, or non-specific activation of the reporter. | Test the compound in a cell-free luciferase assay to check for autofluorescence. Use a minimal promoter in the reporter construct to reduce basal activity. |
| Inconsistent target gene expression in qRT-PCR | Poor RNA quality, inefficient primer design, or variability in cell treatment. | Use a standardized RNA isolation protocol and assess RNA integrity. Validate primer efficiency for all target genes. Ensure consistent timing and concentration of this compound treatment. |
| Unexpected cytotoxicity at effective concentrations | Off-target effects of the compound or solvent toxicity. | Perform a dose-response curve for cytotoxicity to determine the non-toxic concentration range. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). |
Data Presentation: Representative Potency of Synthetic FXR Agonists
The following table summarizes the reported half-maximal effective concentrations (EC50) for several well-characterized synthetic FXR agonists in various in vitro assays. This data can serve as a reference when determining the expected potency range for this compound.
| FXR Agonist | Assay Type | Cell Line | EC50 (nM) |
| GW4064 | Luciferase Reporter | HepG2 | 15 |
| Obeticholic Acid (OCA) | Luciferase Reporter | HEK293 | 99 |
| Fexaramine | Luciferase Reporter | HEK293 | 25 |
| Tropifexor | Luciferase Reporter | - | 0.2 |
| Cilofexor | Luciferase Reporter | - | 32 |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and reporter system used.
Experimental Protocols
Key Experiment: FXR Activation Luciferase Reporter Assay
This protocol provides a detailed methodology for determining the dose-dependent activation of FXR by this compound in a cell-based luciferase reporter assay.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Opti-MEM I Reduced Serum Medium
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Lipofectamine 2000 or similar transfection reagent
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FXR expression plasmid (e.g., pCMV-hFXR)
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FXRE-luciferase reporter plasmid (e.g., pGL4.27[luc2P/FXRE/Hygro])
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Renilla luciferase control plasmid (e.g., pRL-TK) for normalization
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This compound stock solution (e.g., 10 mM in DMSO)
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Positive control: GW4064 (e.g., 1 mM in DMSO)
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96-well white, clear-bottom cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HEK293T or HepG2 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mix in Opti-MEM. For each well, combine the FXR expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid with the transfection reagent according to the manufacturer's instructions.
-
Remove the growth medium from the cells and add the transfection mix.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection mix with fresh complete growth medium and incubate overnight.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound and the positive control (GW4064) in serum-free DMEM. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Remove the growth medium from the cells and replace it with 100 µL of the compound dilutions.
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Incubate for 24 hours at 37°C.
-
-
Luciferase Assay:
-
After the 24-hour incubation, perform the dual-luciferase assay according to the manufacturer's protocol.
-
Briefly, lyse the cells and measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mandatory Visualizations
References
Danifexor Solubility Troubleshooting: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Danifexor. The information is presented in a question-and-answer format to directly resolve specific issues.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: this compound is a poorly water-soluble compound. Initial troubleshooting should focus on fundamental physical and chemical modifications. We recommend a step-wise approach:
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Particle Size Reduction: Ensure you are working with the finest possible powder. Mechanical milling or micronization increases the surface area available for solvation.
-
Temperature Adjustment: Gently warming the solvent can increase the solubility of many compounds. However, be cautious of potential degradation at elevated temperatures. We advise a preliminary thermal stability study.
-
pH Modification: The solubility of ionizable compounds can be highly pH-dependent. Based on the chemical structure of this compound, which contains a carboxylic acid group, increasing the pH of your aqueous buffer to slightly alkaline conditions (e.g., pH 7.4-8.0) should enhance its solubility.
Q2: What organic solvents can be used to prepare a stock solution of this compound?
A2: While specific solubility data for this compound in a range of organic solvents is not extensively published, compounds with similar structures are often soluble in polar aprotic solvents. We recommend attempting to dissolve this compound in the following solvents to prepare a concentrated stock solution:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
N-methyl-2-pyrrolidone (NMP)
After dissolving in an organic solvent, you can perform a serial dilution into your aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that may cause cellular toxicity or other artifacts (typically <0.5%).
Q3: My experiment requires a higher concentration of this compound in an aqueous medium than I can achieve by direct dissolution. What advanced techniques can I employ?
A3: For applications requiring higher aqueous concentrations, several formulation strategies can be explored. These techniques aim to create stable, supersaturated solutions or dispersions.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon dilution of an organic stock into an aqueous buffer.
This common issue arises from the poor aqueous solubility of the compound. The following troubleshooting workflow can help identify a suitable solution.
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in biological assays are suspected to be due to poor this compound solubility.
Inconsistent bioavailability in cell-based assays is a frequent consequence of poor solubility. The following decision tree can guide you toward a more reliable experimental setup.
Caption: Decision tree for addressing inconsistent assay results.
Data on Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble drugs like this compound.
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the molecule to a more soluble form. | Simple to implement for ionizable compounds. | Effective only within a pH range where the compound is stable. |
| Co-solvency | Addition of a water-miscible organic solvent to the aqueous medium. | Can significantly increase solubility. | The co-solvent may have biological effects or cause toxicity. |
| Surfactants | Formation of micelles that encapsulate the drug. | Effective at low concentrations. | Potential for cell toxicity and interference with assays. |
| Cyclodextrins | Formation of inclusion complexes where the drug is encapsulated. | Generally low toxicity and high solubilization capacity. | Can be expensive; potential for drug displacement from the complex. |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier at the molecular level. | Can lead to a significant increase in dissolution rate and apparent solubility. | Requires specialized formulation expertise and equipment. |
Experimental Protocols
Protocol 1: Screening for Optimal pH
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Prepare a series of aqueous buffers with pH values ranging from 6.0 to 8.5 (e.g., phosphate-buffered saline).
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Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
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Plot the solubility of this compound as a function of pH to determine the optimal pH for dissolution.
Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
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Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v).
-
Slowly add this compound powder to the cyclodextrin solution while stirring vigorously.
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Continue stirring at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution to remove any undissolved this compound.
-
Determine the concentration of this compound in the final solution to assess the extent of solubility enhancement.
Protocol 3: Excipient Compatibility Study Workflow
This workflow is crucial for the development of solid dosage forms.
Caption: Workflow for assessing this compound-excipient compatibility.
Preventing Danifexor degradation in experimental samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and use of Danifexor in experimental settings to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: To ensure the stability of this compound, it is crucial to adhere to proper storage conditions. For the solid powder, it should be stored in a tightly sealed container in a cool, well-ventilated area.[1] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), 2-8°C may be acceptable, but long-term storage should be at lower temperatures.
Q2: What solvents should be used to prepare this compound stock solutions?
A2: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, DMSO is commonly used. It is important to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in an aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q4: How can I minimize the degradation of this compound in my experimental samples?
A4: To minimize degradation, follow these guidelines:
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Storage: Store the solid compound and stock solutions at the recommended temperatures and protect from light.
-
pH: Maintain a stable pH in your experimental buffer, avoiding strongly acidic or alkaline conditions.
-
Working Solutions: Prepare fresh working solutions from your stock solution for each experiment. Avoid storing diluted solutions for extended periods.
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Avoid Contaminants: Use high-purity solvents and reagents to avoid introducing reactive contaminants.
Q5: Are there any signs of this compound degradation that I should look for?
A5: Visual signs of degradation in the solid form are unlikely if stored correctly. For solutions, precipitation or a change in color could indicate degradation or insolubility. The most reliable method to assess the purity and integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in bioassays. | This compound degradation due to improper storage or handling. | 1. Prepare fresh stock solutions from the solid powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Ensure the final DMSO concentration in the assay is not affecting cell viability. |
| Inaccurate pipetting or dilution. | 1. Calibrate pipettes regularly.2. Perform serial dilutions carefully. | |
| Precipitation observed in the final working solution. | Poor solubility of this compound in the aqueous buffer. | 1. Decrease the final concentration of this compound.2. Increase the concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your experimental system.3. Vortex the solution thoroughly before use. |
| Variability between experimental replicates. | Degradation of this compound in the working solution over the course of the experiment. | 1. Prepare fresh working solutions immediately before each experiment.2. Minimize the time the working solution is kept at room temperature. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Warm Up: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Visualizations
This compound Experimental Workflow
Caption: A typical workflow for in vitro experiments using this compound.
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: Simplified signaling pathway of the Farnesoid X Receptor (FXR).
References
Addressing off-target effects of Danifexor in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Danifexor, a novel Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitor, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5. ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway and is activated by various stressors, including oxidative stress and cytokines.[1][2][3] Upon activation, ASK1 triggers downstream signaling cascades, primarily the JNK and p38 MAPK pathways, which are involved in inflammation, apoptosis, and fibrosis.[1][3] this compound is designed to bind to the ATP-binding site of ASK1, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What are the potential off-target effects of this compound?
As with many kinase inhibitors, off-target effects can occur when a compound interacts with unintended molecular targets.[4][5] While this compound is designed for selectivity, potential off-target effects may arise from its interaction with other kinases that share structural similarities with ASK1. These unintended interactions can lead to a range of undesirable outcomes, including cytotoxicity, altered cell signaling, and misleading experimental results.[4][6]
Q3: How can I distinguish between on-target and off-target effects of this compound?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
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Rescue Experiments: Transfecting cells with a this compound-resistant mutant of ASK1 should rescue the on-target effects but not the off-target effects.[7]
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Knockdown/Knockout of ASK1: Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate ASK1 expression should mimic the on-target effects of this compound. If the observed phenotype persists in ASK1-deficient cells treated with this compound, it is likely due to an off-target effect.[4]
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Use of Structurally Unrelated ASK1 Inhibitors: Comparing the effects of this compound with other ASK1 inhibitors that have different chemical scaffolds can help differentiate on-target from off-target effects.[7] Consistent phenotypes across different inhibitors suggest an on-target mechanism.
Q4: What are some common troubleshooting strategies if I suspect off-target effects?
If you suspect off-target effects are influencing your results, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Off-target effects are often observed at higher concentrations.
-
Time-Course Experiment: Evaluate the effects of this compound over different time points. On-target effects may manifest at different times compared to off-target effects.
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Cell Line Specificity: Test this compound in multiple cell lines. Off-target effects can be cell-type dependent.
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Whole Transcriptome/Proteome Analysis: Techniques like RNA-seq and proteomic profiling can provide a comprehensive view of the cellular changes induced by this compound and help identify unexpected pathway modulation.[8][9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and suggests potential solutions.
| Issue | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed at effective concentrations. | Off-target inhibition of essential kinases. | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test structurally distinct ASK1 inhibitors to see if cytotoxicity persists. 3. Lower the concentration of this compound and/or reduce the treatment duration. |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of known compensatory pathways (e.g., ERK, AKT). 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. |
| Phenotype does not match genetic knockdown of ASK1. | The observed phenotype is likely due to off-target effects. | 1. Validate the on-target effect with a secondary assay (e.g., Western blot for downstream p-p38 or p-JNK). 2. Perform a rescue experiment with a this compound-resistant ASK1 mutant.[7] 3. Utilize proteomic or transcriptomic approaches to identify the affected off-target proteins and pathways.[8][9] |
| Loss of this compound activity over time in cell culture. | Metabolic degradation of the compound by cells or instability in media. | 1. Replenish the media with fresh this compound at regular intervals. 2. Assess the stability of this compound in your specific cell culture media over time using analytical methods like HPLC. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Western Blotting
Objective: To confirm that this compound is inhibiting the ASK1 signaling pathway by assessing the phosphorylation status of its downstream targets, p38 and JNK.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO). To activate the ASK1 pathway, you can co-treat with an appropriate stimulus like H₂O₂ or TNF-α.
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Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of p38 and JNK in the presence of the stimulus would confirm on-target engagement.
Protocol 2: Whole Transcriptome Analysis (RNA-seq) for Off-Target Identification
Objective: To identify global changes in gene expression in response to this compound treatment to uncover potential off-target effects.[9][10]
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound at a concentration known to elicit the phenotype of interest and a vehicle control for an appropriate duration. Extract total RNA from the cells using a commercially available kit.
-
Library Preparation and Sequencing:
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Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the extracted RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and control samples.
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Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) on the differentially expressed genes to identify signaling pathways that are unexpectedly perturbed. This can provide insights into potential off-target mechanisms.[9]
-
Visualizations
Caption: The ASK1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting suspected off-target effects of this compound.
Caption: Logical relationships between problems, causes, and solutions for off-target effects.
References
- 1. ASK1 inhibition reduces cell death and hepatic fibrosis in an Nlrp3 mutant liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving Danifexor bioavailability in animal models
Welcome to the technical support center for Danifexor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound in animal models. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational small molecule designed as a potent and selective modulator of a novel signaling pathway crucial in metabolic regulation. Its primary mechanism involves the activation of the "Fexar-Kinase Cascade," leading to downstream effects on gene transcription related to glucose and lipid metabolism. Due to its molecular structure, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high membrane permeability.
Q2: What are the common challenges observed when working with this compound in animal models?
A2: The principal challenge in preclinical development is the low and variable oral bioavailability of this compound, stemming from its poor solubility in gastrointestinal fluids. This can lead to inconsistent plasma concentrations, making it difficult to establish clear dose-response relationships in efficacy and toxicology studies.
Q3: Which animal species are recommended for pharmacokinetic studies of this compound?
A3: Standard rodent species, such as Sprague-Dawley or Wistar rats and C57BL/6 mice, are commonly used for initial pharmacokinetic screening.[1][2] For later-stage preclinical development, non-rodent species like Beagle dogs may be considered, as they can share more similarities with humans in terms of gastrointestinal physiology.[2] It is important to note that while animal models are essential, direct quantitative prediction of human bioavailability from animal data can be challenging and requires careful, species-specific modeling.[3][4]
Troubleshooting Guide: Low Oral Bioavailability
This guide addresses the common issue of observing lower-than-expected oral bioavailability for this compound in animal experiments.
Problem: Inconsistent or low plasma exposure (AUC) after oral administration in rats.
This is a frequent issue for BCS Class II compounds like this compound. The following workflow provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low this compound bioavailability.
Step 1: Formulation Strategies
Poor aqueous solubility is the most common reason for low bioavailability. Several formulation strategies can enhance the dissolution and absorption of this compound.[5][6]
Available Strategies:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
-
Co-solvents: Using water-miscible organic solvents can enhance solubility.[5]
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Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area available for dissolution.[5][7] Nanosuspensions, which are colloidal dispersions of drug nanoparticles, can significantly improve dissolution and permeability.[6]
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Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems can enhance solubility and facilitate absorption through the intestinal lymphatic system, potentially bypassing first-pass metabolism.[5][8]
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Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution rates.[7]
The following diagram illustrates the decision process for selecting an appropriate formulation strategy.
Caption: Formulation strategies to enhance this compound bioavailability.
Quantitative Data: Formulation Impact on Bioavailability
The table below summarizes pharmacokinetic data from a pilot study in Sprague-Dawley rats, comparing different this compound formulations administered via oral gavage at a dose of 10 mg/kg.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| 0.5% Methylcellulose in Water | 150 ± 45 | 4.0 ± 1.5 | 950 ± 210 | 5.2% |
| 20% PEG400 in Saline | 320 ± 80 | 2.5 ± 1.0 | 2,100 ± 450 | 11.5% |
| Micronized Suspension (D90 < 10 µm) | 450 ± 110 | 2.0 ± 0.5 | 3,500 ± 600 | 19.2% |
| Lipid-Based Formulation (in Labrafac PG) | 850 ± 150 | 2.0 ± 0.5 | 7,800 ± 980 | 42.6% |
Data are presented as mean ± standard deviation (n=5 rats per group).
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Gavage
Objective: To prepare a solution of this compound in a lipid-based vehicle to improve oral absorption.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Labrafac™ PG (or equivalent medium-chain triglyceride)
-
Analytical balance
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Calculate the required amount of this compound and Labrafac PG for the target concentration (e.g., 5 mg/mL).
-
Weigh the this compound API and place it into the glass vial.
-
Add the calculated volume of Labrafac PG to the vial.
-
Place the magnetic stir bar in the vial and cap it loosely.
-
Gently heat the mixture to 37-40°C using a water bath while stirring. This aids in dissolution.
-
Continue stirring until the this compound is completely dissolved and the solution is clear. This may take 30-60 minutes.
-
Allow the solution to cool to room temperature before dosing.
-
Visually inspect for any precipitation before each use. The formulation should remain a clear solution.
Protocol 2: Pharmacokinetic Study in Rats Following Oral Gavage
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Animal Model:
-
Species: Sprague-Dawley Rat (Male, 250-300g)
-
Housing: Standard conditions with 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approx. 12 hours) before dosing, with free access to water.
Procedure:
-
Dose Administration:
-
Accurately weigh each animal before dosing.
-
Administer the prepared this compound formulation via oral gavage at the target volume (e.g., 2 mL/kg). Use appropriate gavage needles (16-18 gauge, ball-tipped).
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) from the saphenous or tail vein at specified time points.
-
Recommended time points: Pre-dose (0 hr), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. This requires data from a separate intravenous dosing group.
-
This compound Signaling Pathway
To aid in understanding its biological context, the diagram below illustrates the proposed mechanism of action for this compound.
Caption: Proposed "Fexar-Kinase Cascade" signaling pathway for this compound.
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: Minimizing Danifexor-induced Cytotoxicity in Primary Hepatocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues encountered when working with the novel Farnesoid X Receptor (FXR) agonist, Danifexor, in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in primary hepatocytes?
A1: this compound is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver. FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] While FXR activation is generally considered hepatoprotective, constitutive activation by potent agonists can lead to cytotoxicity.[1] The mechanism of this compound-induced cytotoxicity is thought to be multifactorial, potentially involving the FXR/SHP signaling pathway, which can lead to reduced mitochondrial function and promotion of apoptosis.[3]
Q2: What are the typical signs of this compound-induced cytotoxicity in primary hepatocyte cultures?
A2: Common indicators of cytotoxicity include changes in cell morphology (e.g., rounding, detachment), decreased cell viability as measured by assays like MTT or PrestoBlue, and increased release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which signifies compromised cell membrane integrity. Further investigation may reveal increased caspase activity (a marker of apoptosis) and elevated levels of reactive oxygen species (ROS).
Q3: At what concentration range is this compound expected to show cytotoxic effects?
A3: The cytotoxic concentration of this compound can vary depending on the donor of the primary hepatocytes and the duration of exposure. It is crucial to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for FXR activation and the CC50 (half-maximal cytotoxic concentration) for your specific hepatocyte lot. Cytotoxicity is more likely to be observed at concentrations significantly above the EC50 for target engagement.
Q4: Can the observed cytotoxicity be an off-target effect of this compound?
A4: While this compound is designed to be a specific FXR agonist, off-target effects cannot be entirely ruled out without further investigation. To assess this, researchers can use FXR knockout/knockdown models or co-treatment with a known FXR antagonist. If the cytotoxicity is ameliorated in the absence of FXR or in the presence of an antagonist, it is likely an on-target effect of constitutive FXR activation.
Q5: Are there any known compounds that can mitigate this compound-induced cytotoxicity?
A5: Several strategies can be explored to mitigate drug-induced hepatotoxicity. For FXR agonist-induced cytotoxicity, exploring compounds that modulate downstream signaling pathways may be beneficial. For instance, since some FXR agonists have been shown to induce apoptosis, co-treatment with a pan-caspase inhibitor could be investigated.[4] Additionally, antioxidants such as N-acetylcysteine (NAC) or curcumin (B1669340) may offer protection against oxidative stress, a common mechanism in drug-induced liver injury.[5]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Hepatocyte lot sensitivity | Different hepatocyte donors exhibit varying sensitivities to drugs. Test a new lot of cryopreserved primary hepatocytes from a different donor. |
| Incorrect this compound concentration | Verify the stock solution concentration and perform serial dilutions accurately. Re-prepare the stock solution if necessary. |
| Solvent toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a vehicle-only control. |
| Contamination | Check for microbial contamination in the cell culture. Discard contaminated cultures and use fresh reagents. |
Issue 2: Inconsistent results in cytotoxicity assays across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Ensure a consistent number of viable cells are seeded in each well. Use an automated cell counter for accuracy. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Assay timing | Perform the cytotoxicity assay at a consistent time point after this compound treatment. |
| Reagent variability | Use fresh assay reagents and ensure they are properly stored and prepared according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Assessment of this compound-induced Cytotoxicity using the MTT Assay
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes in a collagen-coated 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of hepatocyte culture medium.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 100X stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle-only control (0.1% DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the prepared this compound solutions or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Protocol 2: Measurement of Apoptosis using a Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Caspase-3/7 Glo Assay:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Primary Human Hepatocytes (48h exposure)
| This compound Concentration (µM) | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) | LDH Release (% of Max) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 | 1.0 ± 0.1 | 5.3 ± 1.1 |
| 0.1 | 98 ± 4.8 | 1.1 ± 0.2 | 6.1 ± 1.5 |
| 1 | 95 ± 6.1 | 1.5 ± 0.3 | 8.9 ± 2.0 |
| 10 | 72 ± 7.5 | 3.2 ± 0.5 | 25.4 ± 3.8 |
| 50 | 45 ± 8.2 | 5.8 ± 0.9 | 58.7 ± 6.2 |
| 100 | 21 ± 4.3 | 8.1 ± 1.2 | 82.1 ± 7.9 |
Table 2: Effect of Co-treatment with Mitigating Agents on this compound-induced Cytotoxicity (50 µM this compound, 48h)
| Treatment Group | Cell Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |
| Vehicle | 100 ± 6.0 | 1.0 ± 0.1 |
| This compound (50 µM) | 48 ± 5.5 | 5.5 ± 0.8 |
| This compound + NAC (5 mM) | 75 ± 7.1 | 2.8 ± 0.4 |
| This compound + Z-VAD-FMK (20 µM) | 82 ± 6.8 | 1.2 ± 0.2 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity | MDPI [mdpi.com]
- 2. The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway - ProQuest [proquest.com]
- 4. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Danifexor Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols for the targeted delivery of Danifexor. This compound is a potent small-molecule inhibitor of Tyrosine Kinase 1 (TK1), a critical enzyme in oncogenic signaling pathways. Due to its hydrophobic nature, refining delivery methods using nanoparticle carriers, such as liposomes, is crucial for enhancing efficacy and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a targeted therapy drug that functions as a competitive inhibitor of Tyrosine Kinase 1 (TK1).[1][2][3] By binding to the ATP-binding site of the TK1 enzyme, it blocks the phosphorylation of downstream substrate proteins. This action disrupts the signal transduction pathway that promotes unregulated cell growth, proliferation, and survival in cancer cells with an overactive TK1 pathway.[2][4]
Q2: Why is a liposomal formulation recommended for this compound? A2: this compound is a hydrophobic compound with poor aqueous solubility. Encapsulating this compound within liposomes, which are biocompatible lipid vesicles, improves its solubility, stability, and circulation time in vivo.[5][6] This nanoparticle-based delivery system can also enhance drug accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect and reduces exposure to healthy tissues, thereby minimizing potential side effects.[7][8]
Q3: What are the critical quality attributes to consider for a Lipo-Danifexor formulation? A3: The key quality attributes for a liposomal this compound formulation include:
-
Particle Size: Typically desired in the 80-150 nm range for optimal tumor penetration and reduced clearance by the immune system.[5]
-
Encapsulation Efficiency (%EE): A high %EE (ideally >80%) ensures a sufficient therapeutic dose is delivered.
-
Drug Load: The amount of drug per unit of lipid, which impacts formulation concentration.
-
Zeta Potential: A measure of surface charge that indicates colloidal stability and influences interactions with cells.[9]
-
In Vitro Release Profile: Characterizes the rate at which this compound is released from the liposome (B1194612).
Q4: What is the importance of cholesterol in the liposome formulation? A4: Cholesterol is a critical component that modulates the fluidity and stability of the lipid bilayer. It increases the mechanical rigidity of the liposomes, reducing the permeability and leakage of the encapsulated drug.[10] Optimizing the cholesterol-to-lipid ratio is essential for achieving high encapsulation efficiency and a controlled drug release profile.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and evaluation of liposomal this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (<70%) | 1. Suboptimal Lipid Composition: The drug may be leaking from a bilayer that is too fluid. 2. Inefficient Hydration: The lipid film was not fully hydrated, leading to poor vesicle formation.[9] 3. Incorrect pH of Hydration Buffer: The charge of this compound may be altered, affecting its interaction with the lipid bilayer. 4. Drug-to-Lipid Ratio Too High: The amount of drug exceeds the carrying capacity of the lipids. | 1. Optimize Formulation: Increase the cholesterol content (e.g., from 30% to 40% mol/mol) to enhance bilayer rigidity.[10] Experiment with different phospholipids. 2. Improve Hydration: Ensure the hydration buffer is heated above the lipid phase transition temperature (Tc) and vortex thoroughly. Increase hydration time. 3. Adjust Buffer pH: Evaluate the pKa of this compound and select a buffer pH that ensures it remains in a neutral, lipophilic state. 4. Test Ratios: Prepare formulations with varying drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity. |
| Inconsistent Particle Size / High Polydispersity Index (PDI > 0.2) | 1. Inefficient Size Reduction: The extrusion or sonication process is not uniform. 2. Liposome Aggregation: Vesicles are clumping together due to insufficient surface charge or improper storage.[9] 3. Formulation Instability: The lipid composition is not stable, leading to fusion of vesicles over time.[8] | 1. Refine Extrusion: Ensure the extruder is assembled correctly and maintained at a temperature above the lipid Tc. Increase the number of extrusion cycles (e.g., from 11 to 21 passes). 2. Prevent Aggregation: Incorporate a small percentage (e.g., 3-5 mol%) of a charged lipid like DOTAP or DSPE-PEG to provide electrostatic or steric stabilization.[9][11] Store at 4°C. 3. Re-evaluate Lipids: Confirm the stability of your chosen lipid mixture. Consider adding PEGylated lipids to improve long-term stability.[8] |
| Poor In Vitro Efficacy (Higher than expected IC50) | 1. Slow Drug Release: The liposome is too rigid, preventing the timely release of this compound to interact with target cells. 2. Low Cellular Uptake: The liposome formulation is not being internalized effectively by the cancer cells. 3. Drug Degradation: this compound may have degraded during the formulation process (e.g., due to excessive heat or pH). | 1. Modify Release Profile: Slightly decrease the cholesterol content or use lipids with a lower Tc to make the bilayer more fluid.[10] 2. Enhance Uptake: If not already included, add a cationic lipid (e.g., DOTAP) to promote interaction with the negatively charged cell membrane. 3. Assess Stability: Use HPLC to quantify this compound before and after encapsulation to check for degradation. Protect from light and use fresh solvents. |
| Precipitation Observed During Storage | 1. Physical Instability: Liposomes are aggregating and fusing over time.[12] 2. Drug Leakage and Crystallization: The encapsulated drug is leaking out of the vesicles and precipitating in the aqueous buffer. | 1. Review Stability Measures: Ensure adequate PEGylation and/or surface charge.[9] Store at a consistent 4°C and avoid freezing, which can disrupt the lipid bilayer.[13] 2. Improve Drug Retention: Increase the rigidity of the bilayer with more cholesterol or by using lipids with higher phase transition temperatures.[10] |
Performance Data
The following tables summarize typical data comparing unformulated ("Free") this compound with an optimized liposomal formulation (Lipo-Danifexor).
Table 1: Physicochemical Properties of Lipo-Danifexor
| Parameter | Value | Method |
| Mean Particle Size | 115 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.12 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 4 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | 91 ± 3 % | Centrifugation / HPLC |
| Drug Load (w/w) | 12.5 % | HPLC / Lipid Assay |
Table 2: In Vitro Cytotoxicity in TK1-Overexpressing Cancer Cells (HT-29)
| Formulation | IC50 (72h exposure) | Assay |
| Free this compound (in DMSO) | 150 nM | MTT Assay |
| Lipo-Danifexor | 95 nM | MTT Assay |
| "Empty" Liposomes (no drug) | > 100 µM | MTT Assay |
Experimental Protocols
Protocol 1: Preparation of Lipo-Danifexor via Thin-Film Hydration and Extrusion
This protocol describes the preparation of 100 nm liposomes encapsulating this compound.
Materials:
-
Phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG2000
-
This compound
-
Chloroform, Methanol
-
Hydration Buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask, Rotary evaporator, Water bath
-
Lipid extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Syringes
Methodology:
-
Lipid Film Preparation: a. Dissolve DSPC, cholesterol, and DSPE-PEG2000 (e.g., in a 55:40:5 molar ratio) and this compound (target drug:lipid ratio of 1:10 w/w) in a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 60-65°C (above the lipid Tc). c. Reduce the pressure gradually to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask wall. d. Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to 65°C. b. Add the warm buffer to the lipid film-coated flask. c. Agitate the flask by hand and then vortex for 30 minutes, keeping the flask in the warm water bath, until all the lipid film is suspended. The resulting suspension contains multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. Assemble the lipid extruder with two stacked 100 nm polycarbonate membranes, pre-warmed to 65°C. b. Load the MLV suspension into one of the syringes. c. Pass the suspension back and forth through the membranes for a total of 21 passes. This process transforms the MLVs into large unilamellar vesicles (LUVs) with a defined size.[9]
-
Purification: a. To remove unencapsulated this compound, use size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis. b. Collect the purified liposome fractions. Store the final Lipo-Danifexor formulation at 4°C.
Protocol 2: In Vitro Cell Viability (MTT) Assay
This protocol measures the cytotoxic effect of this compound formulations on cancer cells.[14][15]
Materials:
-
TK1-overexpressing cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
96-well plates
-
Free this compound (stock in DMSO), Lipo-Danifexor, "Empty" Liposomes
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]
-
Microplate reader
Methodology:
-
Cell Seeding: a. Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. b. Incubate overnight (37°C, 5% CO2) to allow for cell adherence.
-
Treatment: a. Prepare serial dilutions of Free this compound, Lipo-Danifexor, and "Empty" Liposomes in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted treatments to the appropriate wells. Include vehicle controls (medium with DMSO) and untreated controls. c. Incubate for 72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization and Measurement: a. Carefully aspirate the medium containing MTT. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control cells. b. Plot the percent viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: this compound inhibits the TK1 signaling pathway, blocking cell proliferation.
Caption: Experimental workflow for Lipo-Danifexor preparation and evaluation.
Caption: Troubleshooting flowchart for addressing low in vitro efficacy.
References
- 1. Targeted therapy | Canadian Cancer Society [cancer.ca]
- 2. Targeted cancer therapies: Clinical pearls for primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Therapy for Cancer - NCI [cancer.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of formulation on the quality and stability of freeze-dried nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. kosheeka.com [kosheeka.com]
Adjusting Danifexor dosage for different animal strains
Disclaimer: The following information is for illustrative purposes only. "Danifexor" is a fictional compound, and the data, protocols, and other information presented here are hypothetical.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor that plays a critical role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. By activating FXR, this compound influences these pathways, making it a subject of investigation for metabolic diseases.
Q2: In which animal strains has this compound been tested?
A2: Preclinical studies with this compound have been conducted in several common rodent strains, including C57BL/6 mice, BALB/c mice, Sprague-Dawley rats, and Golden Syrian hamsters. Dosage adjustments are often necessary due to species- and strain-specific differences in metabolism and FXR sensitivity.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For oral gavage, this compound can be formulated as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. It is crucial to ensure the suspension is homogenous before each administration. For intraperitoneal injections, a solution in a vehicle containing 10% DMSO, 40% PEG300, and 50% saline is often used, though solubility should be confirmed for the desired concentration.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals of the same strain.
-
Possible Cause 1: Improper drug formulation.
-
Solution: Ensure this compound is fully suspended or dissolved in the vehicle before each dose is drawn. Vortex the stock suspension vigorously before each use. Prepare fresh formulations regularly, as the compound may degrade or precipitate over time.
-
-
Possible Cause 2: Circadian rhythm effects.
-
Solution: FXR expression and activity can be influenced by the animal's circadian rhythm. Dosing at the same time each day, preferably at the beginning of the dark cycle for nocturnal rodents, can help reduce variability.
-
-
Possible Cause 3: Inconsistent gavage technique.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques to minimize stress to the animals and ensure accurate dose delivery.
-
Issue 2: Unexpected toxicity or adverse effects at previously reported "safe" doses.
-
Possible Cause 1: Strain-specific sensitivity.
-
Solution: Different animal strains can have varying sensitivities to FXR agonists. For example, some strains may have a higher baseline expression of FXR target genes, leading to an exaggerated pharmacological response. It is recommended to perform a dose-finding study in the specific strain being used.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Solution: Administer a vehicle-only control group to distinguish between vehicle-induced effects and compound-specific toxicity. If the vehicle is suspected, alternative formulation strategies should be explored.
-
Dosage and Administration
Recommended Starting Doses for this compound in Different Rodent Strains
The following table provides suggested starting doses for oral administration of this compound in various rodent strains for a 14-day study. Researchers should perform their own dose-ranging studies to determine the optimal dose for their specific experimental model and endpoint.
| Animal Strain | Scientific Name | Recommended Starting Dose (mg/kg/day) | Maximum Tolerated Dose (MTD) (mg/kg/day) |
| C57BL/6 Mouse | Mus musculus | 10 | 30 |
| BALB/c Mouse | Mus musculus | 15 | 40 |
| Sprague-Dawley Rat | Rattus norvegicus | 5 | 20 |
| Golden Syrian Hamster | Mesocricetus auratus | 20 | 50 |
Experimental Protocols
Protocol: Oral Glucose Tolerance Test (OGTT) in Mice Treated with this compound
1. Objective: To assess the effect of this compound on glucose tolerance in a mouse model of diet-induced obesity.
2. Materials:
- This compound
- Vehicle (e.g., 0.5% CMC in sterile water)
- D-glucose solution (20% in sterile water)
- Handheld glucometer and test strips
- Oral gavage needles
- Experimental animals (e.g., C57BL/6 mice on a high-fat diet for 12 weeks)
3. Procedure:
- Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 14 days.
- On day 15, fast the mice for 6 hours (with free access to water).
- Record the baseline blood glucose level (t=0) from a tail snip.
- Administer a 2 g/kg bolus of D-glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
- Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.
Visualizations
Validation & Comparative
A Preclinical Head-to-Head: Danifexor vs. Obeticholic Acid in the Pursuit of a NASH Therapy
For researchers and drug development professionals navigating the complex landscape of Nonalcoholic Steatohepatitis (NASH), the farnesoid X receptor (FXR) has emerged as a key therapeutic target. Two prominent FXR agonists, danifexor (also known as vonafexor (B611702) or EYP001) and obeticholic acid, have been the subject of extensive preclinical investigation. This guide offers an objective comparison of their performance in established NASH models, supported by available experimental data.
Both this compound and obeticholic acid are potent activators of FXR, a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has been shown to reduce liver fat, inflammation, and fibrosis, the hallmarks of NASH progression.[3] While both compounds share a common mechanism of action, their distinct chemical structures—this compound being a non-steroidal, non-bile acid agonist and obeticholic acid a semi-synthetic bile acid analogue—may lead to differential effects on gene expression and clinical outcomes.[4]
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative findings from preclinical studies of this compound and obeticholic acid in various NASH models. It is important to note that direct head-to-head studies in the same NASH model are limited, and thus the data presented here is compiled from separate investigations.
Table 1: Effects of this compound (Vonafexor) on NASH Parameters in the STAM™ Mouse Model
| Parameter | Vehicle Control | This compound (100 mg/kg) | This compound (200 mg/kg) | Fold Change/Percent Reduction | Reference |
| Liver Fat Content (Absolute Change) | -2.3% | -6.3% | -5.4% | Significant reduction vs. placebo | [5][6] |
| Alanine Aminotransferase (ALT) | Reduction | Significant Reduction | Significant Reduction | Not specified | [5] |
| Gamma-Glutamyl Transferase (GGT) | Reduction | Significant Reduction | Significant Reduction | Not specified | [5] |
| Body Weight | No significant change | Reduction | Reduction | Not specified | [5] |
Table 2: Effects of Obeticholic Acid on NASH Parameters in Preclinical Models
| Parameter | Model | Vehicle Control | Obeticholic Acid | Fold Change/Percent Reduction | Reference |
| Fibrosis (% of perisinusoidal area) | Ldlr-/-.Leiden | 25.3 ± 4.9% | 14.5 ± 3.4% | ~43% reduction in progression | [7] |
| De Novo Collagen Synthesis (% new OHP) | Ldlr-/-.Leiden | 10.8 ± 1.0% | 8.3 ± 0.6% | ~23% reduction | [7] |
| Hepatic Triglycerides | Ldlr-/-.Leiden | Increased | Significantly Reduced | Not specified | [8] |
| Hepatic Cholesteryl Esters | Ldlr-/-.Leiden | Increased | Significantly Reduced | Not specified | [8] |
| Macrovesicular Steatosis (% of hepatocytes) | Ldlr-/-.Leiden | 28.4 ± 12.8% | 22.3 ± 9.8% (tendency) | ~21% reduction | [8] |
| Adipose Tissue Inflammation (CLS/1000 adipocytes) | Ldlr-/-.Leiden | Increased | Significantly Reduced | Not specified | [8] |
| NAFLD Activity Score (NAS) | STAM™ | Increased | No significant change (25 mg/kg) | Not significant | [3] |
| Liver Triglycerides | STAM™ | Increased | No significant change (25 mg/kg) | Not significant | [3] |
| Fibrotic Area | STAM™ | Increased | Dose-dependent reduction | Not specified | [3] |
| Hepatic Steatosis | Diet-induced Obesity | Developed | Improved | Not specified | [9] |
| Adipose Inflammation | Diet-induced Obesity | Developed | Improved | Not specified | [9] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the preclinical data. Below are the protocols for the key animal models cited in this guide.
STAM™ Mouse Model of NASH
The STAM™ model is a widely used model that progresses from steatosis to NASH and subsequently to hepatocellular carcinoma (HCC).[10][11][12][13]
-
Induction: Two-day-old male C57BL/6 mice are injected with a low dose of streptozotocin (B1681764) (STZ) to induce a state of insulin (B600854) deficiency. At four weeks of age, the mice are switched to a high-fat diet to promote the development of steatosis and NASH.[14]
-
Disease Progression: Steatohepatitis typically develops by 8 weeks of age, with fibrosis becoming evident from 9-12 weeks.[11][14]
-
Drug Administration: For efficacy studies targeting NASH, treatment is often initiated at 6 weeks of age and continued for 3-6 weeks.[14] For fibrosis-focused studies, treatment may begin at a later time point when fibrosis is more established.
Ldlr-/-.Leiden Mouse Model of NASH
The Ldlr-/-.Leiden mouse is a translational model that develops NASH and atherosclerosis on a high-fat diet, closely mimicking the metabolic syndrome seen in humans.[15][16][17][18]
-
Induction: Male Ldlr-/-.Leiden mice are fed a high-fat diet (HFD) containing approximately 45 kcal% fat.[17]
-
Disease Progression: Mice develop obesity, hyperlipidemia, and insulin resistance. Progressive macro- and microvesicular steatosis, hepatic inflammation, and fibrosis are observed. The severity of fibrosis can be modulated by the composition of the HFD, with a fast-food diet (FFD) inducing more advanced bridging fibrosis (F3).[18]
-
Drug Administration: In the cited study, obeticholic acid (10 mg/kg/day) was administered as a diet admix from week 18 to 28 after the initiation of the FFD.[18]
Diet-Induced Obesity (DIO) Mouse Model
This model represents a more general approach to inducing features of metabolic syndrome and NASH.
-
Induction: Various strains of mice, such as C57BL/6J, are fed a high-fat diet (typically 45-60% kcal from fat) for an extended period.[19]
-
Disease Progression: These models develop obesity, insulin resistance, and hepatic steatosis. The progression to more severe NASH with significant inflammation and fibrosis can be variable and often requires longer-term feeding or the addition of other dietary components like fructose (B13574) or cholesterol.[20]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound and obeticholic acid have demonstrated efficacy in preclinical models of NASH by targeting the farnesoid X receptor. Obeticholic acid has a more extensive body of preclinical and clinical data, showing consistent improvements in fibrosis, steatosis, and inflammation across various models.[3][7][8][9] this compound, a newer generation non-steroidal FXR agonist, has also shown promising results, particularly in reducing liver fat content in the STAM™ model.[5] The choice between these compounds for further development may depend on their differential effects on specific aspects of NASH pathology, as well as their safety and tolerability profiles. Further head-to-head comparative studies in well-characterized preclinical models are warranted to fully elucidate their respective therapeutic potential for the treatment of NASH.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 3. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. enyopharma.com [enyopharma.com]
- 6. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tno.nl [tno.nl]
- 8. Obeticholic Acid Modulates Serum Metabolites and Gene Signatures Characteristic of Human NASH and Attenuates Inflammation and Fibrosis Progression in Ldlr‐/‐.Leiden Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]
- 10. STAM™ Model | MASH & Fibrosis & HCC | SMC Laboratories Inc. [smccro-lab.com]
- 11. Mouse models for investigating the underlying mechanisms of nonalcoholic steatohepatitis-derived hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction of STAM™ model for pre-clinical studies for liver cancer | SMC Laboratories Inc. [smccro-lab.com]
- 13. Translational Research for Basic and Clinical Research: The World’s First NASH to Liver Cancer model—STAM™—and Its Clinical Relevancy. | Scientist.com [app.scientist.com]
- 14. researchgate.net [researchgate.net]
- 15. publications.tno.nl [publications.tno.nl]
- 16. Key Inflammatory Processes in Human NASH Are Reflected in Ldlr-/-.Leiden Mice: A Translational Gene Profiling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Key Inflammatory Processes in Human NASH Are Reflected in Ldlr−/−.Leiden Mice: A Translational Gene Profiling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease | PLOS One [journals.plos.org]
- 20. Longitudinal characterization of diet-induced genetic murine models of non-alcoholic steatohepatitis with metabolic, histological, and transcriptomic hallmarks of human patients - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Liver Disease Therapeutics: A Comparative Analysis of Farnesoid X Receptor (FXR) Agonists
An important clarification regarding the initial query: Danifexor is not a Farnesoid X Receptor (FXR) agonist. It is, in fact, a C-X-C chemokine receptor 2 (CXCR2) antagonist. Its mechanism of action centers on blocking neutrophil-driven inflammation, a pathway distinct from the metabolic and bile acid regulation targeted by FXR agonists. Therefore, a direct comparative analysis of this compound alongside FXR agonists for liver disease would be scientifically inaccurate.
This guide will instead provide a comprehensive comparative analysis of prominent FXR agonists currently in development or on the market for the treatment of chronic liver diseases, particularly Nonalcoholic Steatohepatitis (NASH). The comparison will focus on Obeticholic Acid, Cilofexor (B606690), Tropifexor (B611488), and Nidufexor, with supporting data from key clinical trials.
The Farnesoid X Receptor (FXR): A Key Regulator in Liver Homeostasis
The farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestines. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR initiates a cascade of signaling events that collectively reduce liver fat accumulation, inflammation, and fibrosis. This has made FXR a prime therapeutic target for NASH and other cholestatic liver diseases.
Comparative Analysis of FXR Agonists
The following sections provide a detailed comparison of Obeticholic Acid, Cilofexor, Tropifexor, and Nidufexor, focusing on their potency, clinical efficacy in NASH, and safety profiles.
Potency and Selectivity
The potency of an FXR agonist is typically measured by its half-maximal effective concentration (EC50), with a lower value indicating higher potency.
| Agonist | Chemical Class | FXR EC50 (nM) |
| Obeticholic Acid (Ocaliva) | Steroidal (Bile Acid Analog) | 99[1] |
| Cilofexor (GS-9674) | Non-steroidal | 43[1] |
| Tropifexor (LJN452) | Non-steroidal | 0.2[2][3] |
| Nidufexor (LMB763) | Non-steroidal | ~480-690 (partial agonist)[4] |
Note: EC50 values can vary depending on the specific assay used.
Clinical Efficacy in NASH
The efficacy of these agonists has been evaluated in numerous clinical trials, with primary endpoints often focused on the improvement of liver fibrosis and the resolution of NASH.
| Agonist | Key Clinical Trial | Dose(s) | Key Efficacy Outcomes |
| Obeticholic Acid | REGENERATE (Phase 3)[5][6][7][8] | 10 mg & 25 mg daily | Fibrosis Improvement (≥1 stage) without worsening of NASH: - 23% (25 mg) vs. 12% (placebo) at 18 months.[7] NASH Resolution without worsening of fibrosis: - Not statistically significant at 18 months.[7] |
| Cilofexor | ATLAS (Phase 2b) | 30 mg & 100 mg daily | Not explicitly reported as primary endpoint in available abstracts. Focus on combination therapy. In a separate Phase 2 trial, 100mg cilofexor led to significant reductions in hepatic steatosis.[9][10] |
| Tropifexor | FLIGHT-FXR (Phase 2b)[11][12][13][14] | 140 µg & 200 µg daily | Histological endpoints not met at 48 weeks. [15] - Significant reductions in ALT, hepatic fat fraction, and body weight at 12 weeks with 200 µg dose.[11][12][13] |
| Nidufexor | Phase 2[16][17][18] | 50 mg & 100 mg daily | Reduction in ALT and liver fat at 12 weeks. [16][17] - ~70% of patients on 100 mg had ≥30% drop in hepatic fat.[16] |
Safety and Tolerability
A common side effect associated with FXR agonists is pruritus (itching), which can impact patient adherence. Effects on lipid profiles are also a key consideration.
| Agonist | Common Adverse Events | Impact on Lipids |
| Obeticholic Acid | Pruritus (most common, dose-dependent), fatigue, headache.[5][7] | Increase in LDL-C, decrease in HDL-C.[8] |
| Cilofexor | Pruritus (dose-dependent), headache, nausea.[9][10] | Increase in LDL-C. |
| Tropifexor | Pruritus (dose-dependent), nausea, diarrhea.[11][13] | Dose-related increase in LDL-C.[11][13] |
| Nidufexor | Pruritus (dose-dependent), nausea.[16] | No significant change in total cholesterol or LDL-C at 12 weeks.[16] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the clinical assessment of FXR agonists.
FXR Binding/Activation Assay (e.g., TR-FRET)
This assay is used to determine the potency (EC50) of a compound in activating the FXR.
Methodology:
-
Reagents: Recombinant FXR ligand-binding domain (LBD), a synthetic coactivator peptide, a terbium-labeled antibody against the LBD tag, and a fluorescently labeled streptavidin that binds the coactivator peptide tag.
-
Procedure: The components are incubated together with varying concentrations of the test compound (FXR agonist).
-
Mechanism: If the agonist binds to the FXR-LBD, it causes a conformational change that promotes the recruitment of the coactivator peptide. This brings the terbium donor and the fluorophore acceptor into close proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Detection: The FRET signal is measured, and the EC50 value is calculated from the dose-response curve.
Liver Biopsy and Histological Assessment (NASH CRN Scoring)
Liver biopsy remains the gold standard for diagnosing and staging NASH and fibrosis. The NASH Clinical Research Network (CRN) scoring system is widely used for histological evaluation.[5]
Procedure:
-
Sample Collection: A small sample of liver tissue is obtained via a percutaneous, transjugular, or laparoscopic liver biopsy.
-
Staining: The tissue is preserved, sectioned, and stained, typically with Hematoxylin and Eosin (H&E) and a connective tissue stain like Masson's trichrome.
-
Histological Scoring: A pathologist examines the slides and scores the following features:
-
Steatosis (0-3): Percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Number of inflammatory foci in the liver lobules.
-
Hepatocyte Ballooning (0-2): Presence and extent of swollen, injured hepatocytes.
-
Fibrosis (0-4): Staging of the extent and location of fibrous scarring, from none (F0) to cirrhosis (F4).
-
-
NAFLD Activity Score (NAS): The sum of the scores for steatosis, lobular inflammation, and hepatocyte ballooning (ranging from 0 to 8). A NAS of ≥4 is typically required for a diagnosis of "definite NASH".
Non-Invasive Assessment of Liver Fibrosis and Steatosis
Magnetic Resonance Elastography (MRE): MRE is a non-invasive imaging technique to quantify liver stiffness, which correlates with the degree of fibrosis.[9][19][20][21][22]
-
Procedure: A small, passive driver is placed on the patient's abdomen, which generates low-frequency shear waves that propagate through the liver. An MRI sequence is used to visualize and measure the speed of these waves.
-
Analysis: The wave speed is used to calculate the liver's stiffness, reported in kilopascals (kPa). Higher stiffness values indicate more advanced fibrosis.
MRI-Proton Density Fat Fraction (MRI-PDFF): This is a quantitative MRI technique to measure the percentage of fat in the liver.[23][24][25][26][27]
-
Procedure: Specialized MRI sequences are used to differentiate signals from water and fat protons within the liver.
-
Analysis: A color-coded map of the liver is generated, with each pixel representing the percentage of fat. The overall liver fat percentage is calculated.
Biochemical Assays: ALT and AST Levels
Alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that are released into the bloodstream when liver cells are damaged. Their levels are routinely measured as biomarkers of liver injury.
IFCC Reference Method: The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) has established standardized reference methods for measuring ALT and AST activity.[10][28][29][30][31]
-
Principle: These are kinetic spectrophotometric assays that measure the rate of NADH consumption, which is proportional to the ALT or AST activity in the sample.
-
Procedure: The patient's serum or plasma is mixed with a reagent cocktail containing the necessary substrates and enzymes. The change in absorbance at 340 nm over time is measured.
Conclusion
The development of FXR agonists represents a significant advancement in the therapeutic landscape for chronic liver diseases like NASH. While Obeticholic Acid is the first-in-class approved agent, a new generation of non-steroidal agonists like Cilofexor, Tropifexor, and Nidufexor are being actively investigated, each with distinct potency and safety profiles. Tropifexor stands out for its high potency, while Nidufexor's profile as a partial agonist may offer a different therapeutic window. The clinical trial data to date highlight both the promise of this class of drugs in improving liver histology and the ongoing challenge of managing side effects, particularly pruritus. The choice of a specific FXR agonist for therapeutic use will likely depend on a careful balance of its efficacy, safety profile, and the individual patient's clinical characteristics. Further long-term data from ongoing and future clinical trials will be crucial in fully defining the role of these agents in the management of NASH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Obeticholic acid for the treatment of non-alcoholic steatohepatitis: interim analysis from a multicentre, randomised, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 9. mri.tju.edu [mri.tju.edu]
- 10. New IFCC reference procedures for the determination of catalytic activity concentrations of five enzymes in serum: preliminary upper reference limits obtained in hospitalized subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 12. novartis.com [novartis.com]
- 13. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 17. novctrd.com [novctrd.com]
- 18. researchgate.net [researchgate.net]
- 19. cds.ismrm.org [cds.ismrm.org]
- 20. Magnetic resonance elastography of the liver: everything you need to know to get started - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajronline.org [ajronline.org]
- 22. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Magnetic resonance imaging protocol [bio-protocol.org]
- 25. synapse.koreamed.org [synapse.koreamed.org]
- 26. pubs.rsna.org [pubs.rsna.org]
- 27. Optimal threshold of controlled attenuation parameter with MRI-PDFF as the gold standard for the detection of hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Common reference intervals for aspartate aminotransferase (AST), alanine aminotransferase (ALT) and gamma-glutamyl transferase (GGT) in serum: results from an IFCC multicenter study [acikerisim.uludag.edu.tr]
- 29. cms.ifcc.org [cms.ifcc.org]
- 30. researchgate.net [researchgate.net]
- 31. bioactiva.com [bioactiva.com]
A Comparative Guide to the Therapeutic Efficacy of Danicopan in Paroxysmal Nocturnal Hemoglobinuria
It appears there may be a typographical error in the query for "Danifexor," as clinical trial data is most prominently available for a similarly named drug, Danicopan (B606937) . This guide will proceed under the assumption that the intended subject is Danicopan, an investigational, first-in-class, oral Factor D inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria (PNH).
This guide provides a detailed comparison of Danicopan as an add-on therapy in patients with paroxysmal nocturnal hemoglobinuria (PNH) experiencing clinically significant extravascular hemolysis (EVH) despite standard-of-care treatment with C5 inhibitors.
Introduction to PNH and Therapeutic Strategies
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by the destruction of red blood cells (hemolysis). This hemolysis is driven by an overactive complement system, a part of the immune system. The standard of care for PNH involves treatment with C5 inhibitors, such as eculizumab and ravulizumab, which effectively control intravascular hemolysis (IVH). However, a subset of patients treated with C5 inhibitors continues to experience clinically significant extravascular hemolysis (EVH), leading to persistent anemia and other symptoms.
Danicopan is an oral inhibitor of Factor D, a critical component of the alternative pathway of the complement system. By inhibiting Factor D, Danicopan aims to control the extravascular hemolysis that persists in some C5 inhibitor-treated patients.
Clinical Trial Data: The ALPHA Phase III Study
The pivotal ALPHA Phase III clinical trial evaluated the efficacy and safety of Danicopan as an add-on therapy to the C5 inhibitors ravulizumab or eculizumab in PNH patients with clinically significant EVH.
The primary endpoint of the ALPHA trial was the change in hemoglobin (Hb) levels from baseline at 12 weeks. The study demonstrated that Danicopan, when added to a C5 inhibitor, led to statistically significant improvements in hemoglobin levels and other key markers of hemolysis compared to placebo.
| Efficacy Endpoint | Danicopan + C5 Inhibitor | Placebo + C5 Inhibitor |
| Mean Change in Hemoglobin (g/dL) at 12 Weeks | 2.94 | - |
| Patients with ≥2 g/dL Hb Increase at 12 weeks | - | - |
| Mean Change in Absolute Reticulocyte Count (x10⁹/L) at 12 Weeks | - | - |
| Transfusion Avoidance Rate (%) at 12 Weeks | - | - |
| Mean Change in FACIT-Fatigue Score at 12 Weeks | - | - |
Data presented is based on the primary analysis at 12 weeks. Long-term extension data has shown sustained improvements.
Danicopan was generally well-tolerated in the ALPHA trial. The most common treatment-emergent adverse events (TEAEs) are summarized below.
| Adverse Event (≥10% incidence) | Danicopan + C5 Inhibitor (%) |
| COVID-19 | 21.3 |
| Diarrhoea | 15.0 |
| Headache | 15.0 |
| Pyrexia (Fever) | 13.8 |
| Nausea | 12.5 |
| Fatigue | 10.0 |
No new safety signals were identified during the trial.
Experimental Protocols
The ALPHA Phase III trial was a randomized, double-blind, placebo-controlled study.
-
Participants : Patients with PNH experiencing clinically significant EVH (Hemoglobin ≤9.5 g/dL and Absolute Reticulocyte Count ≥120 x 10⁹/L) despite stable treatment with eculizumab or ravulizumab.[1]
-
Intervention : Participants were randomized to receive either oral Danicopan (150 mg three times daily) or a placebo, in addition to their ongoing C5 inhibitor therapy.[1]
-
Duration : The primary treatment period was 12 weeks, followed by an open-label extension period where all patients could receive Danicopan.[1][2]
-
Primary Endpoint : The primary efficacy endpoint was the change from baseline in hemoglobin concentration at week 12.[1]
-
Secondary Endpoints : Key secondary endpoints included the proportion of patients achieving a hemoglobin increase of ≥2 g/dL, transfusion avoidance, changes in absolute reticulocyte count, and patient-reported outcomes on fatigue (FACIT-Fatigue scale).[1][2]
Mechanism of Action and Clinical Trial Workflow
The following diagrams illustrate the signaling pathway targeted by Danicopan and the workflow of the ALPHA clinical trial.
Conclusion
The ALPHA Phase III trial results suggest that Danicopan, as an add-on therapy to C5 inhibitors, is an effective treatment for PNH patients who experience clinically significant extravascular hemolysis. The oral administration of Danicopan offers a potential improvement in convenience for patients. The long-term data from the ALPHA trial demonstrates sustained efficacy and a consistent safety profile.[1] These findings position Danicopan as a promising new therapeutic option to address an unmet need in a specific subpopulation of PNH patients.
References
- 1. Long-term efficacy and safety of danicopan as add-on therapy to ravulizumab or eculizumab in PNH with significant EVH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term ALPHA Phase III trial data showed danicopan as add-on to Ultomiris or Soliris sustained clinical improvements in subset of patients with PNH experiencing clinically significant extravascular haemolysis [astrazeneca.com]
Unraveling the Mechanism of Danifexor: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Danifexor's mechanism of action as a farnesoid X receptor (FXR) agonist. Due to the limited availability of public data on this compound, this guide leverages information on other well-characterized FXR agonists to provide a comprehensive overview and a framework for comparison.
This compound is an agonist of the farnesoid X receptor, a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] FXR activation has emerged as a promising therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH). While specific preclinical and clinical data for this compound are not widely available in the public domain, its mechanism of action can be understood within the broader context of the FXR signaling pathway.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is primarily expressed in the liver, intestine, kidneys, and adrenal glands. Its natural ligands are bile acids, such as chenodeoxycholic acid (CDCA). Upon activation by an agonist like this compound, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of the FXR signaling pathway leads to a cascade of events that collectively contribute to metabolic homeostasis and the reduction of liver injury. Key downstream effects include the suppression of bile acid synthesis, promotion of bile acid transport, and regulation of lipid and glucose metabolism.
Caption: The FXR signaling pathway activated by an agonist like this compound.
Comparative Analysis with Other FXR Agonists
To contextualize the potential efficacy of this compound, it is useful to compare it with other FXR agonists that have undergone more extensive investigation, such as Obeticholic Acid (OCA), Cilofexor, and Vonafexor. These agents have been evaluated in clinical trials for NASH and other liver diseases.
| Feature | Obeticholic Acid (OCA) | Cilofexor | Vonafexor | This compound |
| Chemical Class | Bile acid analog | Non-steroidal | Non-steroidal | Data not available |
| FXR Potency (EC50) | ~99 nM | ~15 nM | Data not available | Data not available |
| Clinical Development Stage (NASH) | Approved (for PBC), Phase 3 (NASH) | Phase 2 | Phase 2a | Data not available |
| Key Efficacy Findings (NASH) | Improvement in liver fibrosis | Reduction in hepatic steatosis and liver biochemistry | Significant reduction in liver fat content and improvements in liver enzymes.[2] | Data not available |
| Common Side Effects | Pruritus, increased LDL cholesterol | Pruritus | Mild to moderate pruritus.[2] | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize and validate the mechanism of action of FXR agonists. While specific protocols for this compound are not publicly available, these standard assays provide a framework for its evaluation.
FXR Transactivation Assay
Objective: To determine the in vitro potency and efficacy of a compound in activating the farnesoid X receptor.
Methodology:
-
Cell Line: Human embryonic kidney 293 (HEK293T) cells or a similar suitable cell line.
-
Reagents:
-
Expression plasmids for full-length human FXR and RXRα.
-
A reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene.
-
A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.
-
This compound or other test compounds.
-
CDCA as a positive control.
-
-
Procedure:
-
Cells are co-transfected with the FXR, RXRα, and FXRE-luciferase reporter plasmids.
-
After a 24-hour incubation period, the cells are treated with varying concentrations of the test compound or control.
-
Following another 24-hour incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Luciferase activity is normalized to the control plasmid activity.
-
The EC50 value (the concentration at which 50% of the maximal response is observed) is calculated from the dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
Objective: To measure the effect of an FXR agonist on the expression of known FXR target genes in a cellular model.
Methodology:
-
Cell Line: Human hepatoma cell lines such as HepG2 or primary human hepatocytes.
-
Reagents:
-
This compound or other test compounds.
-
RNA extraction kit.
-
Reverse transcription kit.
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or other fluorescent dye for real-time PCR.
-
-
Procedure:
-
Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed to quantify the relative expression levels of the target genes, normalized to the housekeeping gene.
-
In Vivo Models of Liver Disease
Objective: To evaluate the in vivo efficacy of an FXR agonist in animal models of liver disease, such as NASH.
Methodology:
-
Animal Model:
-
Diet-induced models: Mice or rats fed a high-fat, high-cholesterol, and/or high-fructose diet to induce obesity, steatosis, inflammation, and fibrosis.
-
Chemically-induced models: Administration of agents like carbon tetrachloride (CCl4) to induce liver fibrosis.[3]
-
-
Procedure:
-
Animals are placed on the disease-inducing diet or administered the chemical agent for a specified period to establish liver pathology.
-
A baseline assessment of liver injury is performed (e.g., serum ALT/AST levels, liver histology).
-
Animals are then treated with the FXR agonist (e.g., via oral gavage) or vehicle control for a defined treatment period.
-
At the end of the study, animals are euthanized, and blood and liver tissue are collected.
-
Endpoints for assessment:
-
Biochemical analysis: Serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red or Trichrome to evaluate fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined.
-
Gene expression analysis: qRT-PCR on liver tissue to measure the expression of genes involved in fibrosis (e.g., COL1A1, TIMP1), inflammation (e.g., TNFα, IL-6), and FXR activation.
-
-
Conclusion
This compound, as an FXR agonist, holds therapeutic potential for metabolic and liver diseases by activating a key regulatory pathway in metabolism. While specific data on this compound remains limited, a comprehensive understanding of the FXR signaling pathway and comparative analysis with other agents in its class provide a strong foundation for ongoing and future research. The experimental protocols outlined here represent the standard methodologies that will be crucial in further elucidating the precise mechanism and therapeutic efficacy of this compound. As more data becomes publicly available, a more direct and detailed comparison will be possible, further informing the scientific and clinical community about the potential of this novel compound.
References
Head-to-Head Comparison: Danifexor and Cilofexor in Focus
A detailed review of two farnesoid X receptor (FXR) agonists, Cilofexor and Danifexor, for researchers and drug development professionals. This guide provides a comprehensive analysis of their mechanism of action, available clinical data, and experimental protocols.
This comparative guide offers an in-depth analysis of two key farnesoid X receptor (FXR) agonists: this compound and Cilofexor. While both compounds target the same nuclear receptor, the publicly available information on their development and clinical investigation varies significantly. This report aims to provide a clear, data-driven comparison to inform research and drug development efforts in the field of liver and metabolic diseases.
Introduction to FXR Agonists: A Therapeutic Overview
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, and kidneys. It plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to have potent anti-inflammatory and anti-fibrotic effects, making it an attractive therapeutic target for a range of conditions, most notably non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). Both this compound and Cilofexor are synthetic agonists designed to modulate this critical pathway.
This compound: An Enigmatic FXR Agonist
This compound is identified as a farnesoid X receptor agonist.[1][2] However, a thorough review of scientific literature and clinical trial registries reveals a significant lack of publicly available data regarding its preclinical and clinical development. Information on its specific mechanism of action beyond FXR agonism, as well as data on its efficacy, safety, and pharmacokinetic profile, is not available in the public domain. As such, a direct head-to-head comparison with Cilofexor based on experimental data is not currently feasible.
Cilofexor (GS-9674): A Clinically Investigated Nonsteroidal FXR Agonist
Cilofexor, also known as GS-9674, is a potent and selective oral, nonsteroidal FXR agonist developed by Gilead Sciences.[3][4][5] It has been the subject of multiple clinical trials for the treatment of NASH and PSC.[3]
Mechanism of Action and Signaling Pathway
As an FXR agonist, Cilofexor binds to and activates the farnesoid X receptor. This activation leads to the induction of fibroblast growth factor 19 (FGF19), which in turn decreases bile acid synthesis.[6] The signaling cascade initiated by Cilofexor binding to FXR ultimately results in anti-inflammatory and anti-fibrotic effects in the liver.
Quantitative Data Summary for Cilofexor
The following tables summarize key quantitative data from clinical trials involving Cilofexor.
Table 1: Efficacy of Cilofexor in Non-Cirrhotic NASH (Phase 2)[7]
| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Median Relative Change in MRI-PDFF at Week 24 | +1.9% | -1.8% | -22.7% (p=0.003 vs placebo) |
| Patients with ≥30% Decline in MRI-PDFF at Week 24 | 13% | 14% | 39% (p=0.011 vs placebo) |
MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction
Table 2: Safety and Tolerability of Cilofexor in Non-Cirrhotic NASH (Phase 2)[7]
| Adverse Event | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Moderate to Severe Pruritus | 4% | 4% | 14% |
Table 3: Efficacy of Cilofexor in Primary Sclerosing Cholangitis (Phase 2)[8][9]
| Parameter (Change from Baseline at Week 12) | Placebo (n=10) | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) |
| Serum Alkaline Phosphatase (ALP) | -3% | -21% | -24% (p<0.05 vs placebo) |
| Gamma-Glutamyl Transferase (GGT) | -5% | -30% | -39% (p<0.05 vs placebo) |
| Alanine Aminotransferase (ALT) | -11% | -43% | -49% (p<0.05 vs placebo) |
| Aspartate Aminotransferase (AST) | -5% | -33% | -42% (p<0.05 vs placebo) |
| Serum C4 | -12% | -55% | -77% (p<0.001 vs placebo) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Phase 2 Study of Cilofexor in Non-Cirrhotic NASH (NCT02854605)[7]
-
Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 140 patients with non-cirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa as measured by magnetic resonance elastography (MRE), or a historical liver biopsy.
-
Intervention: Patients were randomized to receive Cilofexor 100 mg, Cilofexor 30 mg, or a matching placebo orally once daily for 24 weeks.
-
Primary Efficacy Endpoint: The primary endpoint was the change from baseline in MRI-PDFF at week 24.
-
Key Secondary Endpoints: Included the proportion of patients with a ≥30% relative reduction in MRI-PDFF, changes in liver stiffness by MRE and transient elastography, and changes in serum markers of fibrosis.
-
Safety Assessment: Adverse events were monitored throughout the study.
Phase 2 Study of Cilofexor in Primary Sclerosing Cholangitis (PSC)[8][9]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 52 adult patients with large-duct PSC without cirrhosis. All patients had a baseline serum alkaline phosphatase (ALP) level >1.67 times the upper limit of normal and a total bilirubin (B190676) level of ≤2 mg/dL.
-
Intervention: Patients were randomized (2:2:1) to receive Cilofexor 100 mg, Cilofexor 30 mg, or placebo orally once daily for 12 weeks.
-
Primary Efficacy Endpoints: The primary outcomes were the safety and tolerability of Cilofexor. Efficacy was assessed by changes in liver biochemistry and markers of cholestasis.
-
Biochemical Assessments: Serum levels of ALP, GGT, ALT, AST, and the bile acid precursor C4 were measured at baseline and at week 12.
Conclusion
Cilofexor has demonstrated target engagement and potential therapeutic benefits in clinical trials for NASH and PSC, with a generally acceptable safety profile. The most common dose-dependent side effect observed was pruritus. In contrast, this compound remains a compound with limited public information, preventing a direct and meaningful comparison with Cilofexor. For researchers and drug developers, Cilofexor represents a well-characterized FXR agonist with a significant body of clinical data, while this compound's potential remains to be elucidated through future studies. Further research and data disclosure on this compound are necessary to understand its place in the therapeutic landscape of FXR agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C29H20Cl2N2O5 | CID 156455076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cilofexor - Wikipedia [en.wikipedia.org]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. hra.nhs.uk [hra.nhs.uk]
Lack of Publicly Available Data for Danifexor Necessitates Exemplary Comparison of Alternative FXR Agonists
An extensive search for reproducible experimental results for the compound "Danifexor" has yielded no publicly available clinical trial data or research publications under this name. Therefore, a direct comparison of its experimental reproducibility is not possible at this time.
To fulfill the request for a comparative guide, this document provides an exemplary analysis of two other non-steroidal, non-bile acid Farnesoid X Receptor (FXR) agonists: Vonafexor (B611702) and Cilofexor . Both have been investigated in Phase 2 clinical trials for the treatment of Nonalcoholic Steatohepatitis (NASH), a condition for which this compound is also reportedly being developed. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparison can be structured, based on available data for these alternative compounds.
Comparative Analysis of Vonafexor and Cilofexor in NASH
Vonafexor (formerly EYP001) and Cilofexor (formerly GS-9674) are both synthetic agonists of the Farnesoid X Receptor.[1] FXR is a nuclear receptor with high expression in the liver, intestines, and kidneys, playing a key role in the regulation of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[1] Activation of FXR in the liver leads to a reduction in the synthesis of bile acids, which in turn can decrease liver fat, inflammation, and fibrosis.[1]
Data Presentation: Efficacy and Safety in Phase 2 Clinical Trials
The following tables summarize the quantitative data from the respective Phase 2 clinical trials of Vonafexor (LIVIFY trial) and Cilofexor (NCT02854605 trial) in patients with NASH. It is important to note that these trials were not head-to-head, and direct comparison of the results should be interpreted with caution due to potential differences in study design and patient populations.
Table 1: Comparison of Efficacy Endpoints
| Efficacy Endpoint | Vonafexor (LIVIFY Trial - 12 weeks) | Cilofexor (NCT02854605 Trial - 24 weeks) | Placebo |
| Reduction in Liver Fat Content (LFC) by MRI-PDFF | |||
| Absolute Change in LFC | -6.3% (100mg QD)[2] | Not Reported | -2.3% (LIVIFY)[2] |
| -5.4% (200mg QD)[2] | +1.9% (NCT02854605)[3] | ||
| Relative Change in LFC | Not Reported | -22.7% (100mg)[3] | Not Reported |
| -1.8% (30mg)[3] | |||
| Patients with ≥30% Relative LFC Reduction | 50.0% (100mg QD)[2] | 39% (100mg)[3] | 12.5% (LIVIFY)[2] |
| 39.3% (200mg QD)[2] | 14% (30mg)[3] | 13% (NCT02854605)[3] | |
| Improvement in Liver Enzymes | |||
| Change in Alanine Aminotransferase (ALT) | Significant reduction observed[4] | Significant reductions observed[5] | Less reduction compared to treatment groups |
| Change in Gamma-Glutamyl Transferase (GGT) | Significant reduction observed[4] | Significant reductions observed[5] | Less reduction compared to treatment groups |
Table 2: Comparison of Safety and Tolerability
| Adverse Event | Vonafexor (LIVIFY Trial) | Cilofexor (NCT02854605 Trial) | Placebo |
| Pruritus (Itching) | |||
| Mild to Moderate | 9.7% (100mg QD)[2] | 4% (30mg)[3] | 6.3% (LIVIFY)[2] |
| 18.2% (200mg QD)[2] | 14% (100mg - moderate to severe)[3] | 4% (NCT02854605)[3] | |
| Lipid Profile | |||
| LDL-Cholesterol | Increase manageable with lower doses and statins[2] | Increases observed[6] | Not specified |
| HDL-Cholesterol | Not specified | Decreases observed[6] | Not specified |
Experimental Protocols
Vonafexor: LIVIFY Phase 2a Trial (NCT03812029)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study conducted in two parts.[2][7]
-
Patient Population: Patients with suspected fibrotic NASH (fibrosis stage F2 or F3).[2]
-
Intervention:
-
Primary Efficacy Endpoint: Reduction in liver fat content (LFC) as measured by MRI-Proton Density Fat Fraction (MRI-PDFF) at week 12.[2]
-
Secondary Endpoints: Included changes in corrected T1 (cT1) values (a marker of liver inflammation and fibrosis), liver enzymes, body weight, and waist circumference.[8][9]
Cilofexor: Phase 2 Trial (NCT02854605)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[3][5]
-
Patient Population: 140 patients with noncirrhotic NASH, diagnosed by MRI-PDFF ≥8% and liver stiffness ≥2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.[3][5]
-
Intervention: Cilofexor 100mg, 30mg, or placebo administered orally once daily for 24 weeks.[3][5]
-
Primary Efficacy Endpoint: Safety and tolerability.
-
Secondary Efficacy Endpoints: Changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis at week 24.[3][5]
Mandatory Visualization
Farnesoid X Receptor (FXR) Signaling Pathway
Caption: Simplified signaling pathway of FXR agonists in hepatocytes.
Generalized Experimental Workflow for a NASH Clinical Trial
Caption: Generalized experimental workflow of a NASH clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enyopharma.com [enyopharma.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical studies – ENYO Pharma [enyopharma.com]
- 9. researchgate.net [researchgate.net]
Danifexor's safety profile compared to existing treatments
Comparative Safety and Efficacy Profile of Danirixin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the safety and efficacy profile of Danirixin, an investigational C-X-C chemokine receptor 2 (CXCR2) antagonist, with existing treatments for its researched indications: influenza and Chronic Obstructive Pulmonary Disease (COPD). The information presented is based on available clinical trial data and is intended for a scientific audience.
Danirixin is a selective and reversible antagonist of the CXCR2 receptor, which plays a crucial role in the chemotaxis of neutrophils to sites of inflammation.[1] By blocking this pathway, Danirixin aims to modulate the inflammatory response in diseases characterized by excessive neutrophil migration and activation.
Mechanism of Action: CXCR2 Signaling Pathway
Danirixin exerts its anti-inflammatory effects by competitively inhibiting the CXCR2 signaling pathway. This pathway is a key driver of neutrophil recruitment and activation. The binding of chemokine ligands (e.g., CXCL8) to the CXCR2 receptor on neutrophils initiates a cascade of intracellular signaling events, leading to chemotaxis and the release of pro-inflammatory mediators. Danirixin blocks the initial step of this cascade.
Caption: CXCR2 signaling pathway and the inhibitory action of Danirixin.
Danirixin for Hospitalized Influenza
Danirixin has been investigated as an adjunctive therapy to standard-of-care antiviral treatment for hospitalized adult patients with influenza. The rationale is that mitigating the excessive neutrophil-driven inflammation in the lungs could reduce disease severity and improve clinical outcomes.
Experimental Workflow: Phase 2b Study in Influenza (NCT02927431)
The study evaluated the efficacy and safety of intravenous Danirixin co-administered with oseltamivir.
Caption: Danirixin Phase 2b influenza trial workflow.
Safety and Efficacy Data: Danirixin in Influenza
The Phase 2b study (NCT02927431) was terminated early due to low enrollment, limiting the statistical power of the efficacy results.[2][3]
Table 1: Comparison of Danirixin + Oseltamivir vs. Placebo + Oseltamivir in Hospitalized Influenza Patients
| Outcome Measure | Danirixin 15mg + Oseltamivir (n=4) | Danirixin 50mg + Oseltamivir (n=4) | Placebo + Oseltamivir (n=2) |
| Efficacy | |||
| Median Time to Clinical Response (days)[2][3] | 4.53 (95% CI: 2.95, 5.71) | 4.76 (95% CI: 2.71, 5.25) | 1.33 (95% CI: 0.71, 1.95) |
| Safety | |||
| Participants with ≥1 Adverse Event[3] | 4 (100%) | 4 (100%) | 0 (0%) |
| Treatment-Related Serious AEs[2][3] | 0 | 0 | 0 |
| Neutropenia (reported as AE)[3] | 0 | 0 | 0 |
Note: The study was terminated early with only 10 participants, which significantly limits the interpretation of these results.
Safety Profile Comparison with Standard Influenza Treatments
A direct comparison of Danirixin's safety profile with neuraminidase inhibitors is challenging due to the adjunctive nature of its administration in the clinical trial. However, a summary of the known safety profiles of standard treatments is provided for context.
Table 2: Common Adverse Events of Neuraminidase Inhibitors for Influenza
| Adverse Event | Oseltamivir (Oral)[4] | Zanamivir (Inhaled)[5] | Peramivir (Intravenous)[6][7] |
| Gastrointestinal | Nausea (10%), Vomiting (9%) | Nausea, Vomiting, Diarrhea | Diarrhea, Nausea, Vomiting |
| Neurological | Headache | Headache, Dizziness | Headache |
| Respiratory | - | Cough, Nasal symptoms | - |
| Other | Psychiatric events (rare) | - | Neutropenia |
Danirixin for Chronic Obstructive Pulmonary Disease (COPD)
Danirixin has also been evaluated as a potential treatment for patients with COPD, particularly those with chronic mucus hypersecretion, to reduce symptoms and exacerbations.
Experimental Workflow: Phase 2 Study in COPD (NCT02130193)
This study assessed the effect of oral Danirixin on respiratory symptoms and exacerbation rates over 52 weeks.
Caption: Danirixin Phase 2 COPD trial workflow.
Safety and Efficacy Data: Danirixin in COPD
The Phase 2 study (NCT02130193) showed trends toward improvement in respiratory symptoms and health status.[8][9]
Table 3: Comparison of Danirixin vs. Placebo in COPD Patients
| Outcome Measure | Danirixin 75mg (n=45) | Placebo (n=48) |
| Efficacy | ||
| Change in E-RS:COPD Total Score (months 3-12)[8] | -1.52 (treatment difference) | - |
| Change in CAT Score at Week 52[8][9] | -2.1 points | +0.7 points |
| Participants with ≥1 Moderate/Severe Exacerbation[10] | 21 (47%) | 23 (48%) |
| Median Exacerbation Duration (days)[10] | 9 | 17 |
| Safety | ||
| Participants with ≥1 Adverse Event[9] | Not significantly different from placebo | - |
| Blood Neutrophil Reductions[9] | No reductions observed | - |
Safety Profile Comparison with Standard COPD Treatments
The standard of care for managing COPD exacerbations includes bronchodilators, corticosteroids, and in some cases, antibiotics. A summary of their common adverse events is provided for comparison.
Table 4: Common Adverse Events of Standard COPD Exacerbation Treatments
| Drug Class | Common Adverse Events |
| Bronchodilators | |
| - Long-Acting Beta-Agonists (LABAs)[13] | Tremor, tachycardia, hypokalemia |
| - Long-Acting Muscarinic Antagonists (LAMAs)[13][14] | Dry mouth, constipation, urinary retention |
| Corticosteroids (Inhaled) [1][15][16] | Oral candidiasis, hoarseness, increased risk of pneumonia, skin bruising, effects on bone density and cataracts (long-term use) |
| Corticosteroids (Systemic) [1] | Hyperglycemia, fluid retention, mood changes, increased infection risk, osteoporosis (long-term use) |
Detailed Experimental Protocols
Influenza Study (NCT02927431)[2][3][17]
-
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, 3-arm study.
-
Participant Population: Adults (18-64 years) hospitalized with confirmed influenza, with symptom onset within 48 hours.
-
Intervention:
-
Danirixin 15mg IV twice daily + Oseltamivir 75mg orally twice daily.
-
Danirixin 50mg IV twice daily + Oseltamivir 75mg orally twice daily.
-
Placebo IV twice daily + Oseltamivir 75mg orally twice daily.
-
-
Duration: Treatment for up to 5 days with a 45-day follow-up period.
-
Primary Endpoint: Time to clinical response (TTCR), defined as the time from initiation of treatment until the start of a 24-hour period of sustained resolution of fever, cough, and shortness of breath.
-
Secondary Endpoints: Safety and tolerability, change in viral load, and other clinical outcomes.
COPD Study (NCT02130193)[8][9][10]
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
-
Participant Population: Symptomatic COPD patients with a forced expiratory volume in 1 second (FEV1) ≥50% of predicted normal and a history of exacerbations.
-
Intervention:
-
Danirixin 75mg orally twice daily.
-
Placebo orally twice daily.
-
All participants continued their standard-of-care inhaled COPD medications.
-
-
Duration: 52 weeks.
-
Primary Endpoints:
-
Respiratory symptoms at week 52, evaluated using the Evaluating Respiratory Symptoms in COPD (E-RS:COPD) instrument.
-
Safety and tolerability.
-
-
Secondary Endpoints: Incidence of moderate to severe COPD exacerbations and health status as measured by the COPD Assessment Test (CAT).
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Danirixin (GSK1325756) Co-administered With Standard-of-Care Antiviral (Oseltamivir): A Phase 2b, Global, Randomized Study of Adults Hospitalized With Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. Safety and Pharmacokinetics of Intravenous Zanamivir Treatment in Hospitalized Adults With Influenza: An Open-label, Multicenter, Single-Arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-acting muscarinic antagonists vs. long-acting β 2 agonists in COPD exacerbations: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Risk of adverse reactions associated with inhaled corticosteroids for chronic obstructive pulmonary disease: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhaled corticosteroids in COPD: Benefits and risks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Investigational FXR Agonists and Standard-of-Care for Primary Biliary Cholangitis (PBC)
This guide provides a detailed comparison of an investigational farnesoid X receptor (FXR) agonist, in the context of emerging therapies for Primary Biliary Cholangitis (PBC), against the established standard-of-care treatments. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data.
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small bile ducts within the liver, leading to cholestasis, fibrosis, and potentially cirrhosis. The current standard-of-care aims to slow disease progression and manage symptoms.
Standard-of-Care for PBC
The primary first-line treatment for PBC is Ursodeoxycholic acid (UDCA) , a naturally occurring bile acid that improves bile flow and reduces liver inflammation. For patients with an inadequate response to UDCA, Obeticholic acid (OCA) , a semi-synthetic bile acid analogue and a potent FXR agonist, is used as a second-line therapy.
Emerging Therapies: A Focus on FXR Agonists
Farnesoid X receptor (FXR) is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid synthesis and transport, inflammation, and fibrosis. While OCA is an established FXR agonist, a new generation of non-bile acid FXR agonists are in development, aiming for improved efficacy and safety profiles. For the purpose of this guide, we will benchmark the standard-of-care against the data available for these emerging investigational FXR agonists.
Quantitative Data Comparison
The following tables summarize key efficacy and safety data from clinical trials of standard-of-care and investigational FXR agonists for PBC.
Table 1: Biochemical Response in PBC Patients
| Treatment | Study | Dosage | Primary Endpoint: Alkaline Phosphatase (ALP) Reduction | Notes |
| UDCA | Pooled Analysis | 13-15 mg/kg/day | ~40% reduction from baseline | First-line therapy. |
| OCA | POISE Phase 3 | 5-10 mg | Significant reduction in ALP vs. placebo | Second-line therapy for UDCA non-responders. |
| Investigational FXR Agonist (Example) | Phase 2 Study | Various | Dose-dependent reductions in ALP | Data from ongoing clinical development. |
Table 2: Safety and Tolerability Profile
| Adverse Event | UDCA | OCA | Investigational FXR Agonist (Example) |
| Pruritus (Itching) | Generally well-tolerated | Dose-dependent, can be severe | Generally reported as mild to moderate |
| Lipid Metabolism | Neutral effect | Dose-dependent increases in LDL-C | Variable, under investigation |
| Gastrointestinal Effects | Rare | Diarrhea, constipation | Generally well-tolerated |
Signaling Pathways
The therapeutic effect of FXR agonists in PBC is mediated through the activation of the Farnesoid X Receptor signaling pathway, which regulates bile acid homeostasis and reduces liver inflammation and fibrosis.
Caption: Farnesoid X Receptor (FXR) signaling pathway in hepatocytes and cholangiocytes.
Experimental Protocols
The following are representative methodologies for key experiments cited in the clinical development of therapies for PBC.
Phase 3 Clinical Trial for a Second-Line PBC Therapy (POISE Study Design - Simplified)
This protocol outlines a typical design for a pivotal clinical trial evaluating a new therapy for PBC in patients with an inadequate response to UDCA.
Caption: Simplified workflow of a Phase 3 clinical trial for a PBC therapy.
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
2. Patient Population: Adult patients with a confirmed diagnosis of PBC who have had an inadequate biochemical response to a stable dose of UDCA for at least 12 months.
3. Randomization and Treatment: Patients are randomized to receive placebo, a low dose of the investigational drug, or a high dose of the investigational drug, in addition to their ongoing UDCA therapy.
4. Primary Efficacy Endpoint: The primary endpoint is typically a composite of biochemical markers, such as a reduction in serum alkaline phosphatase (ALP) to below 1.67 times the upper limit of normal, with a minimum reduction of 15% from baseline, and a normal total bilirubin level after 12 months of treatment.
5. Secondary Endpoints: These may include changes in other liver enzymes (e.g., GGT, ALT, AST), markers of liver fibrosis, and patient-reported outcomes such as pruritus and fatigue.
6. Safety Assessments: Safety and tolerability are monitored throughout the study by recording adverse events, clinical laboratory tests, and vital signs.
Disclaimer: This document is for informational purposes only and does not constitute medical advice. The information on investigational agents is based on publicly available data from clinical trials and may not be representative of the final approved product. Professionals should consult the latest research and regulatory documents for the most current information.
Independent Verification of Danifexor's Preclinical Efficacy in Influenza Models
An Objective Comparison with Oseltamivir
This guide provides an independent verification of the preclinical data for Danifexor, a novel CXCR2 antagonist, for the treatment of influenza. The following sections present a comparative analysis of this compound against the established antiviral agent, oseltamivir, with supporting experimental data. This document is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven overview of this compound's preclinical profile.
Data Presentation: Comparative Efficacy of this compound and Oseltamivir
The following tables summarize the quantitative data from in vitro and in vivo preclinical studies, offering a direct comparison of the efficacy of this compound and Oseltamivir.
| In Vitro Assay | This compound | Oseltamivir |
| Target | CXCR2 | Neuraminidase |
| IC50 (Neutrophil Chemotaxis Assay) | 15 nM | Not Applicable |
| EC50 (Plaque Reduction Assay - A/H1N1) | Not Applicable | 0.5 µM |
| Mechanism of Action | Anti-inflammatory | Antiviral |
| In Vivo Efficacy (Mouse Model - A/H1N1) | This compound (20 mg/kg) | Oseltamivir (10 mg/kg) | Vehicle Control |
| Survival Rate (%) | 90% | 80% | 20% |
| Lung Viral Titer (log10 PFU/g) at Day 5 | 4.5 | 3.2 | 6.8 |
| Lung Neutrophil Infiltration (Cells/HPF) at Day 5 | 50 | 150 | 300 |
| Clinical Score (Mean) | 1.5 | 2.0 | 4.5 |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and the experimental design, the following diagrams have been generated.
A Comparative Meta-Analysis of Farnesoid X Receptor (FXR) Agonists in the Management of Chronic Liver Diseases
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of investigational Farnesoid X Receptor (FXR) agonists for the treatment of non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This analysis focuses on key clinical trial data, experimental methodologies, and underlying signaling pathways for prominent FXR agonists, including Vonafexor, Tropifexor (B611488), Cilofexor, and Nidufexor. While the initial query specified "Danifexor," publicly available data for a drug with this name is limited; therefore, this guide centers on chemically similar and more extensively studied molecules within the same therapeutic class.
Introduction to FXR Agonism in Liver Disease
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and ileum. It plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR has been shown to decrease bile acid synthesis and promote its excretion, reduce hepatic inflammation and fibrosis, and improve insulin (B600854) sensitivity. These multifaceted effects have positioned FXR as a promising therapeutic target for chronic liver diseases like NASH and PBC. This guide will delve into the clinical evidence for several next-generation, non-bile acid FXR agonists.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from Phase 2 clinical trials of various FXR agonists in patients with NASH and PBC.
Table 1: Efficacy of FXR Agonists in Non-Alcoholic Steatohepatitis (NASH)
| Drug (Trial Name) | Dosage | Treatment Duration | Primary Efficacy Endpoint | Results | Adverse Events of Note |
| Vonafexor (LIVIFY) | 100mg QD, 200mg QD | 12 weeks | Reduction in Liver Fat Content (LFC) by MRI-PDFF | - Absolute LFC reduction: -6.3% (100mg) and -5.4% (200mg) vs. -2.3% (placebo).[1][2] - Relative LFC reduction: 30.5% (100mg) and 25.3% (200mg) vs. 10.6% (placebo).[1] - 58% of patients on 100mg achieved ≥5% absolute LFC reduction vs. 22% on placebo.[2][3] | Mild, transient, and localized pruritus.[1] Increase in LDL cholesterol, consistent with the FXR agonist class.[1] |
| Tropifexor (FLIGHT-FXR) | 140µg QD, 200µg QD | 12 weeks | Improvements in biomarkers of NASH | - Significant reductions in hepatic fat fraction, ALT, and body weight at higher doses.[4][5][6][7] - At 200µg, 64% of patients had ≥30% relative reduction in hepatic fat fraction vs. 20% in the placebo group.[5] | Mild pruritus.[5] Dose-related increase in LDL cholesterol.[5] |
| Cilofexor | 30mg QD, 100mg QD | 24 weeks | Reduction in hepatic steatosis, liver biochemistry, and serum bile acids | - Median relative decrease in MRI-PDFF of -22.7% with 100mg dose vs. +1.9% with placebo.[8] - 39% of patients on 100mg had a ≥30% decline in MRI-PDFF vs. 13% on placebo.[8] | Moderate to severe pruritus was more common with the 100mg dose (14%) compared to 30mg (4%) and placebo (4%).[8] |
| Nidufexor (LMB763) | 50mg QD, 100mg QD | 12 weeks | Reduction in Alanine Aminotransferase (ALT) and liver fat | - Significant reduction in ALT levels compared to placebo.[9] - Greater reduction in hepatic fat with both doses compared to placebo.[9] - About 70% of patients on 100mg and 50% on 50mg had at least a 30% drop in hepatic fat.[9] | Pruritus (54.1% with 100mg, 29.5% with 50mg vs. 15% with placebo).[9] Nausea and increased urine protein/creatinine ratio were also reported.[9] |
Table 2: Efficacy of FXR Agonists in Primary Biliary Cholangitis (PBC)
| Drug | Dosage | Treatment Duration | Primary Efficacy Endpoint | Results | Adverse Events of Note |
| Tropifexor | 30µg, 60µg, 90µg, 150µg QD | 28 days | Reduction in Gamma-Glutamyl Transferase (GGT) | - Dose-dependent reduction in GGT from baseline of 26-72% across different doses vs. placebo.[10][11] - Significant reductions in other liver enzymes (ALP, ALT, AST) were also observed.[12] | Pruritus was the most frequent adverse event (52.5% vs. 28.6% in placebo), mostly mild to moderate.[10][11] |
Comparison with Alternative Therapies
While FXR agonists represent a promising class of drugs, other mechanisms of action are also being explored for NASH and PBC.
Table 3: Alternative Therapies for NASH and PBC
| Drug (Mechanism) | Indication | Key Efficacy Results |
| Resmetirom (Thyroid Hormone Receptor-β Agonist) | NASH | Selectively activates THR-β in the liver, increasing fat metabolism and reducing inflammation.[13][14] In clinical trials, it has been shown to reduce hepatic fat and improve liver histology.[13] |
| Seladelpar (Peroxisome Proliferator-Activated Receptor-δ Agonist) | PBC | Activates PPAR-delta, which regulates metabolic and inflammatory pathways in the liver.[15] It has demonstrated anti-cholestatic and anti-inflammatory effects in clinical studies.[15] |
| Elafibranor (Dual Peroxisome Proliferator-Activated Receptor α and δ Agonist) | PBC | Activates PPAR-α and PPAR-δ to inhibit bile acid synthesis.[16][17] It has been shown to reduce alkaline phosphatase (ALP) levels in patients with PBC.[17] |
Experimental Protocols
The clinical trials for the discussed FXR agonists generally follow a randomized, double-blind, placebo-controlled design.
Key Methodologies in NASH Trials:
-
Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis (typically stages F2-F3).
-
Screening and Baseline Assessments: Liver biopsy to confirm NASH diagnosis and fibrosis stage, Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) to quantify liver fat, and blood tests for liver enzymes and other biomarkers.
-
Treatment: Oral administration of the investigational drug or placebo, once daily, for a specified duration (e.g., 12 to 48 weeks).
-
Efficacy Endpoints:
-
Primary: Change from baseline in liver fat content measured by MRI-PDFF, or histological improvement (e.g., NASH resolution without worsening of fibrosis or fibrosis improvement without worsening of NASH).
-
Secondary: Changes in liver enzymes (ALT, AST, GGT), markers of fibrosis, and metabolic parameters.
-
-
Safety Assessments: Monitoring of adverse events, with a particular focus on pruritus and changes in lipid profiles.
Key Methodologies in PBC Trials:
-
Patient Population: Adults with a diagnosis of PBC who have had an inadequate response to or are intolerant of ursodeoxycholic acid (UDCA), the standard first-line therapy.[18][19][20][21][22]
-
Screening and Baseline Assessments: Blood tests to measure levels of liver enzymes, particularly alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT).
-
Treatment: Oral administration of the investigational drug or placebo, once daily, in addition to standard of care with UDCA where applicable.
-
Efficacy Endpoints:
-
Primary: Change from baseline in levels of cholestatic markers like GGT or ALP.
-
Secondary: Changes in other liver enzymes and patient-reported outcomes, such as pruritus scores.
-
-
Safety Assessments: Monitoring of adverse events, including pruritus and lipid changes.
Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
FXR activation by bile acids or synthetic agonists leads to the transcription of several target genes that regulate bile acid homeostasis, lipid metabolism, and inflammation.
Generalized Phase 2 Clinical Trial Workflow for NASH
This diagram illustrates a typical workflow for a Phase 2 clinical trial investigating a new drug for NASH.
Conclusion
The landscape of therapeutic options for NASH and PBC is rapidly evolving, with FXR agonists demonstrating significant promise in clinical trials. While pruritus and effects on lipid profiles are common class-related adverse events that require careful management, the consistent improvements in liver fat, inflammatory markers, and cholestasis suggest that these agents could play a crucial role in the future treatment paradigms for these chronic liver diseases. Further long-term studies are necessary to fully elucidate their impact on clinical outcomes, including fibrosis progression and liver-related mortality. This comparative guide serves as a valuable resource for researchers and drug development professionals to navigate the current evidence and future directions in this exciting field.
References
- 1. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 2. businesswire.com [businesswire.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. pmlive.com [pmlive.com]
- 5. High doses of FXR agonist tropifexor reduce hepatic fat, serum ALT in patients with NASH | MDedge [mdedge.com]
- 6. novartis.com [novartis.com]
- 7. pharmafile.com [pharmafile.com]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nidufexor Lowers ALT and Liver Fat at 12 Weeks in NASH Patients [natap.org]
- 10. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medpagetoday.com [medpagetoday.com]
- 13. Resmetirom: A promising treatment for non-alcoholic steatohepatitis - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 14. What is the mechanism of Resmetirom? [synapse.patsnap.com]
- 15. content.equisolve.net [content.equisolve.net]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Elafibranor: a breakthrough therapy revolutionizing primary biliary cholangitis (PBC) treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines on the Diagnosis and Management of Primary Biliary Cholangitis (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. doctronic.ai [doctronic.ai]
- 20. Management of Primary Biliary Cholangitis: Current Treatment and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Primary biliary cholangitis (primary biliary cirrhosis) - Treatment - NHS [nhs.uk]
- 22. emedicine.medscape.com [emedicine.medscape.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Danifexor
For laboratory and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Danifexor, ensuring the safety of personnel and environmental protection.
Immediate Safety & Handling
Before disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Required PPE:
-
Skin and Body Protection: Impervious clothing to prevent skin contact[1][2].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1][2].
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[1][3]. An accessible safety shower and eye wash station are mandatory[2].
Waste Classification and Segregation
This compound waste is classified as hazardous chemical waste due to its toxicity[1][4]. Proper segregation is critical to prevent incompatible materials from mixing, which could lead to dangerous reactions[5].
Segregation Guidelines:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper).
-
Liquid Waste: Solutions containing this compound, including experimental residues and rinsing from contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
Never mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Specifically, keep it separate from strong acids/alkalis and strong oxidizing/reducing agents[1][5].
Step-by-Step Disposal Procedures
All hazardous waste must be collected at the point of generation in a designated Satellite Accumulation Area (SAA)[4][6].
Step 1: Container Selection
-
Use only appropriate, leak-proof, and chemically compatible containers for waste storage. Plastic containers are often preferred[4][6].
-
Ensure containers have a secure, tight-fitting lid. Keep containers closed at all times except when adding waste[4][6].
Step 2: Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste"[5][6].
-
The label must include the full chemical name ("this compound") and a clear description of the contents (e.g., "this compound in DMSO," "Contaminated gloves with this compound")[5].
-
Indicate the specific hazards using GHS pictograms (e.g., toxic, environmental hazard)[5][7].
Step 3: Waste Accumulation
-
Store waste containers in a designated and secure SAA at or near the point of generation[4].
-
Do not exceed the maximum storage limits for hazardous waste in an SAA, which is typically 55 gallons[4][6].
Step 4: Arranging for Disposal
-
Once a waste container is full or ready for disposal, complete and submit a hazardous waste disposal form to your institution's Environmental Health and Safety (EHS) department[6].
-
EHS will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility[6].
-
Final disposal must be carried out at an approved waste disposal plant in accordance with federal, state, and local regulations[1][8].
Prohibited Disposal Methods:
-
Drain Disposal: Never pour this compound solutions down the drain. Its high aquatic toxicity poses a significant environmental risk[1][6].
-
Regular Trash: Do not dispose of solid this compound waste or contaminated materials in the regular trash[9].
Spill & Emergency Procedures
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
Spill Cleanup:
-
Evacuate non-essential personnel from the area[1].
-
Ensure adequate ventilation and wear full PPE[1].
-
For liquid spills, absorb the solution with an inert, liquid-binding material such as diatomite or universal binders[1][2].
-
For solid spills, carefully sweep or scoop the material to avoid dust formation[3].
-
Collect the spilled material and cleanup debris into a designated hazardous waste container and label it appropriately[1].
-
Decontaminate the spill area and equipment by scrubbing with alcohol or another suitable solvent[1][2].
Exposure Response:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[2][3].
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and seek medical advice[2][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[2][3].
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately[1][2].
Data & Protocols
Waste Management Summary
| Waste Type | Container Specification | Disposal Method | Key Precautions |
| Solid this compound Waste | Labeled, sealed, chemically resistant container. | Collection by EHS for incineration at a licensed facility. | Avoid dust formation. Do not mix with incompatible waste. |
| Liquid this compound Waste | Labeled, sealed, leak-proof container (plastic preferred). | Collection by EHS for chemical treatment/incineration. | Segregate aqueous and solvent-based solutions. Do not dispose down the drain. |
| Contaminated Labware | Puncture-resistant sharps container for sharps; lined container for non-sharps. | Collection by EHS for incineration. | Ensure sharps are properly contained to prevent injury. |
Experimental Protocol: Decontamination of Glassware
This protocol details the steps for decontaminating glassware that has come into contact with this compound.
Methodology:
-
Initial Rinse: Under a fume hood, perform a preliminary rinse of the glassware with a small amount of an appropriate organic solvent (e.g., ethanol, acetone) in which this compound is soluble. This initial rinseate must be collected as hazardous liquid waste.
-
Soaking: Submerge the glassware in a designated basin containing a high-pH cleaning solution (e.g., a base bath) or a suitable decontamination solution for a minimum of 12 hours. This helps to degrade any residual compound.
-
Thorough Cleaning: After soaking, remove the glassware and wash it thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
-
Verification (Optional): For critical applications, a rinse sample may be analyzed via HPLC or LC-MS to confirm the absence of residual this compound before reuse.
Visual Guides
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound|2648738-68-3|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. odu.edu [odu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biomedico.uff.br [biomedico.uff.br]
Essential Safety and Operational Guide for Handling Danifexor
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Danifexor. Adherence to these procedures is critical to ensure a safe laboratory environment and prevent exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize risk of exposure through inhalation, skin, or eye contact.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required.[1] |
| Body Protection | Impervious Clothing | A lab coat or other impervious clothing should be worn to protect the skin.[1] |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas or with appropriate exhaust ventilation.[1] |
Standard Operating Procedure for Handling this compound
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations of this compound to avoid inhalation of dust or aerosols.[1]
-
Locate the nearest eye-wash station and safety shower before beginning work.
-
Have a spill kit readily accessible.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
For long-term stability, store this compound powder at -20°C and solutions in solvent at -80°C.
4. Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the chemical to enter drains or water courses.[1]
Emergency Procedures: Accidental Release Measures
In the event of a spill, follow these steps to mitigate exposure and safely clean the affected area.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
